Product packaging for CSRM617(Cat. No.:CAS No. 1848237-07-9)

CSRM617

Cat. No.: B6057165
CAS No.: 1848237-07-9
M. Wt: 255.23 g/mol
InChI Key: ZYTUVQILDHABLA-KGVSQERTSA-N
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Description

CSRM617 is a useful research compound. Its molecular formula is C10H13N3O5 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride is 255.08552052 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O5 B6057165 CSRM617 CAS No. 1848237-07-9

Properties

IUPAC Name

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTUVQILDHABLA-KGVSQERTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019551
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848237-07-9, 787504-88-5
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3,4-Trihydroxyphenyl)methylene]-DL-serine hydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSV9J6VC4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Mechanism of Action of CSRM617: A Targeted Approach Against Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a key driver in lethal, metastatic castration-resistant prostate cancer (mCRPC). This document details the preclinical evidence supporting this compound as a promising therapeutic agent, with a focus on its molecular interactions, cellular effects, and in vivo efficacy.

Executive Summary

Prostate cancer remains a significant health challenge, with a substantial number of patients progressing to mCRPC, a stage of the disease with limited treatment options. Research has identified the transcription factor ONECUT2 (OC2) as a master regulator of androgen receptor (AR) networks and a pivotal survival factor in mCRPC models.[1] this compound has emerged as a first-in-class inhibitor of OC2, demonstrating significant anti-tumor activity in preclinical models of aggressive prostate cancer. This guide consolidates the current understanding of this compound's mechanism of action, presenting key data, experimental methodologies, and the underlying signaling pathways.

The Target: ONECUT2 in Prostate Cancer Progression

ONECUT2 is a transcription factor that plays a critical role in the progression of prostate cancer to its lethal, castration-resistant state.[2][3][4] Its expression is inversely correlated with AR activity and is elevated in high-grade tumors and metastases.[2] OC2 contributes to therapy resistance by suppressing the AR signaling axis and promoting a shift towards a neuroendocrine phenotype, a more aggressive and difficult-to-treat form of prostate cancer. Furthermore, the loss of the tumor suppressor gene RB1 has been shown to upregulate OC2, making cells with this genetic alteration particularly vulnerable to OC2 inhibition.

This compound: A Direct Inhibitor of ONECUT2

This compound is a small molecule designed to directly inhibit the function of ONECUT2.

Biochemical Interaction

Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the HOX domain of the ONECUT2 protein. This interaction is crucial as the HOX domain is responsible for DNA binding, and its blockade by this compound prevents OC2 from regulating its target genes.

Parameter Value Method
Binding TargetONECUT2 (OC2) HOX Domain-
Binding Affinity (Kd)7.43 µMSurface Plasmon Resonance (SPR)
Quantitative data on the biochemical interaction of this compound with ONECUT2.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-cancer effects in a variety of prostate cancer cell lines, particularly those with high OC2 expression.

Inhibition of Cell Proliferation

This compound inhibits the growth of prostate cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, especially in castration-resistant models like 22Rv1.

Cell Line Phenotype This compound IC50 Treatment Duration
22Rv1Castration-ResistantNot explicitly stated, but growth inhibited in the nM to µM range48 hours
LNCaP (with RB1 knockout)Castration-SensitiveNot explicitly stated, but sensitive to inhibitionNot specified
C4-2Castration-ResistantNot explicitly stated, but apoptosis inducedNot specified
PC3AR-NegativeNot explicitly stated, but apoptosis inducedNot specified
Summary of the anti-proliferative effects of this compound on various prostate cancer cell lines.
Induction of Apoptosis

Treatment with this compound leads to programmed cell death in prostate cancer cells. This is evidenced by the increased expression of key apoptotic markers, cleaved Caspase-3 and PARP.

Cell Line This compound Concentration Treatment Duration Apoptotic Markers
22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP
Data demonstrating the pro-apoptotic effects of this compound.
Target Gene Modulation

This compound effectively suppresses the transcriptional activity of ONECUT2. A key downstream target of OC2 is Paternally Expressed Gene 10 (PEG10), which is involved in neuroendocrine differentiation. This compound treatment leads to a time-dependent decrease in PEG10 mRNA expression.

Cell Line This compound Treatment Duration Effect on PEG10 mRNA
22Rv14-16 hoursTime-dependent decrease
Effect of this compound on the expression of the ONECUT2 target gene, PEG10.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been validated in mouse models of prostate cancer, demonstrating its potential for clinical translation.

Subcutaneous Xenograft Model

In nude mice bearing subcutaneous 22Rv1 tumors, daily administration of this compound resulted in a significant reduction in both tumor volume and weight, without causing any noticeable toxicity to the animals.

Animal Model Cell Line This compound Dosage Treatment Outcome
Nude Mice22Rv150 mg/kg daily (intraperitoneal)Significant reduction in tumor volume and weight
In vivo efficacy of this compound in a subcutaneous xenograft model.
Metastasis Model

To evaluate its effect on metastatic disease, luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice. Treatment with this compound significantly reduced the onset and growth of diffuse metastases. Furthermore, analysis of the tumors from these mice confirmed a significant downregulation of PEG10 protein levels, corroborating the in vitro findings.

Animal Model Cell Line This compound Dosage Treatment Outcome
SCID Mice22Rv1 (luciferase-tagged)50 mg/kg dailySignificant reduction in the onset and growth of metastases; Downregulation of PEG10 protein in tumors
In vivo efficacy of this compound in a prostate cancer metastasis model.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on its ability to disrupt the oncogenic functions of ONECUT2. The following diagrams illustrate the key signaling pathways involved.

CSRM617_Mechanism_of_Action This compound Mechanism of Action cluster_target Molecular Target This compound This compound HOX_Domain HOX Domain This compound->HOX_Domain Binds to & Inhibits Apoptosis Apoptosis (Caspase-3, PARP cleavage) This compound->Apoptosis Induces CellGrowth Cell Growth & Metastasis This compound->CellGrowth Inhibits ONECUT2 ONECUT2 (Transcription Factor) PEG10 PEG10 Expression ONECUT2->PEG10 Activates Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine Promotes ONECUT2->CellGrowth PEG10->Neuroendocrine Signaling_Pathway_Context Signaling Pathway Context RB1_Loss RB1 Loss ONECUT2 ONECUT2 RB1_Loss->ONECUT2 Upregulates AR_Signaling Androgen Receptor (AR) Signaling AR_Signaling->ONECUT2 Inhibits ONECUT2->AR_Signaling Suppresses AR_Suppression AR Program Suppression ONECUT2->AR_Suppression Induces NE_Differentiation Neuroendocrine Differentiation ONECUT2->NE_Differentiation Promotes Metastasis Metastasis ONECUT2->Metastasis Promotes This compound This compound This compound->ONECUT2 Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Studies cluster_biochem Biochemical Assay cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (e.g., 22Rv1) Growth_Assay Cell Proliferation Assay Cell_Culture->Growth_Assay Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Culture->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for PEG10) Cell_Culture->Gene_Expression Xenograft Subcutaneous Xenograft Model Cell_Culture->Xenograft Metastasis Metastasis Model (Intracardiac Injection) Cell_Culture->Metastasis SPR Surface Plasmon Resonance (Binding Affinity) This compound This compound This compound->Growth_Assay This compound->Apoptosis_Assay This compound->Gene_Expression This compound->SPR This compound->Xenograft This compound->Metastasis

References

The Discovery and Development of CSRM617: A Novel Inhibitor Targeting ONECUT2 in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of resistance to androgen receptor (AR)-targeted therapies in prostate cancer necessitates the identification of novel therapeutic targets. One such target is the transcription factor ONECUT2 (One Cut Homeobox 2), a master regulator implicated in the progression to lethal, AR-independent prostate cancer, including aggressive variants like neuroendocrine prostate cancer (NEPC). This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of CSRM617, a first-in-class small molecule inhibitor of ONECUT2. We detail the mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its development. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting ONECUT2 in advanced prostate cancer.

Introduction: The Rationale for Targeting ONECUT2

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic disease, most tumors eventually progress to a castration-resistant state (CRPC). A subset of these tumors further evolve into highly aggressive, AR-independent phenotypes, including NEPC, for which treatment options are limited and outcomes are poor.

Recent research has identified ONECUT2 as a key driver of this lethal progression.[1][2] ONECUT2 is a transcription factor that, in the context of advanced prostate cancer, acts to suppress the AR signaling axis and promote a switch towards a more aggressive, neuroendocrine-like phenotype.[3] Its elevated expression is associated with poor prognosis and resistance to conventional therapies. This central role in driving therapy resistance and tumor evolution makes ONECUT2 a compelling target for novel therapeutic intervention.

The Discovery of this compound: A Targeted Approach

This compound was identified through a structure-based drug design and screening effort aimed at discovering a small molecule that could directly inhibit the function of ONECUT2. The discovery process involved in silico modeling of the ONECUT2-HOX domain, a critical region for its DNA binding and transcriptional activity, followed by the screening of chemical libraries to identify compounds with the potential to bind to this domain and disrupt its function.

cluster_Discovery This compound Discovery Workflow Target Target Identification (ONECUT2 as a driver of CRPC) Modeling In Silico Modeling (3D structure of ONECUT2-HOX domain) Target->Modeling Structural Biology Screening High-Throughput Screening (Chemical Library) Modeling->Screening Virtual Screening Hit Hit Identification (this compound) Screening->Hit Hit Confirmation Optimization Lead Optimization Hit->Optimization Medicinal Chemistry

Caption: A high-level overview of the discovery workflow for this compound.

Mechanism of Action of this compound

This compound is a selective small-molecule inhibitor that directly targets the ONECUT2 transcription factor. Its mechanism of action is centered on its ability to bind to the ONECUT2-HOX domain, thereby inhibiting the DNA-binding and subsequent transcriptional activity of ONECUT2.

By inhibiting ONECUT2, this compound is designed to:

  • Reactivate the Androgen Receptor (AR) Signaling Axis: ONECUT2 suppresses AR signaling. Inhibition of ONECUT2 can therefore restore sensitivity to AR-targeted therapies.

  • Inhibit Neuroendocrine Differentiation: ONECUT2 is a key driver of the transition to the highly aggressive neuroendocrine prostate cancer (NEPC) phenotype. This compound can block this transdifferentiation.

  • Induce Apoptosis in ONECUT2-High Cancer Cells: By disrupting the survival signals promoted by ONECUT2, this compound induces programmed cell death in cancer cells that are dependent on this transcription factor.

cluster_MoA This compound Mechanism of Action This compound This compound ONECUT2 ONECUT2 (Transcription Factor) This compound->ONECUT2 Binds to HOX domain DNA_Binding DNA Binding (HOX Domain) ONECUT2->DNA_Binding Mediates Transcription Gene Transcription (AR suppression, NE differentiation) DNA_Binding->Transcription Initiates Tumor_Progression Tumor Progression (CRPC, NEPC) Transcription->Tumor_Progression Drives

Caption: The mechanism of action of this compound, highlighting its direct inhibition of ONECUT2.

Preclinical Data Summary

The preclinical development of this compound has demonstrated its potential as a potent and selective inhibitor of ONECUT2, with promising anti-tumor activity in both in vitro and in vivo models of advanced prostate cancer.

In Vitro Activity

This compound has been shown to inhibit the growth of a panel of human prostate cancer cell lines, with a higher sensitivity observed in cells with high ONECUT2 expression.

ParameterValueMethodReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)[4]
IC50 Range 5 - 15 µMCell Viability Assays[1]

Table 1: In Vitro Activity of this compound

This compound was found to induce apoptosis in prostate cancer cells, as evidenced by the cleavage of caspase-3 and PARP. This effect was observed to be concentration-dependent.

In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in xenograft models of human prostate cancer. In these studies, this compound demonstrated significant inhibition of tumor growth and metastasis.

ParameterValueModelReference
Dose 50 mg/kg22Rv1 Xenograft (Nude & SCID mice)
Administration Daily (Intraperitoneal or Oral)22Rv1 Xenograft (Nude & SCID mice)
Effect on Tumor Growth Significant reduction in tumor volume22Rv1 Xenograft (Nude mice)
Effect on Metastasis Significant reduction in metastasis22Rv1 Xenograft (SCID mice)
Tolerability Well-tolerated, no significant weight lossMouse models

Table 2: In Vivo Efficacy of this compound

Notably, this compound was reported to be well-tolerated in mice at efficacious doses, suggesting a favorable therapeutic window.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound, including Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and preclinical evaluation of this compound.

High-Throughput Screening (HTS)

The identification of this compound was facilitated by a high-throughput screening campaign.

  • Assay Principle: A biochemical or cell-based assay was designed to measure the activity of ONECUT2. This could have been a reporter gene assay measuring the transcriptional activity of ONECUT2, or a binding assay measuring the interaction of ONECUT2 with its DNA response element.

  • Library: A diverse library of small molecules was screened.

  • Hit Identification: Compounds that showed significant inhibition of ONECUT2 activity were identified as "hits."

  • Hit-to-Lead: Promising hits were then subjected to further characterization and medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, leading to the identification of this compound.

Surface Plasmon Resonance (SPR)

SPR was used to quantify the binding affinity of this compound to the ONECUT2 protein.

  • Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (ONECUT2-HOX domain) immobilized on a sensor surface in real-time.

  • Procedure:

    • The purified ONECUT2-HOX domain protein was immobilized on a sensor chip.

    • A series of concentrations of this compound were flowed over the sensor surface.

    • The association and dissociation of this compound were monitored by measuring the change in the refractive index at the sensor surface.

    • The resulting sensorgrams were fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assays

The effect of this compound on the viability of prostate cancer cell lines was assessed using standard methods.

  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure (e.g., MTT or CellTiter-Glo assay):

    • Prostate cancer cells (e.g., PC-3, 22Rv1, LNCaP, C4-2) were seeded in 96-well plates.

    • The cells were treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • A reagent (e.g., MTT or CellTiter-Glo reagent) was added to each well.

    • The absorbance or luminescence was measured using a plate reader.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Apoptosis Assays

The induction of apoptosis by this compound was confirmed using various methods.

  • Principle: These assays detect the biochemical and morphological changes that occur during apoptosis.

  • Methods:

    • Western Blotting for Cleaved Caspase-3 and PARP: Cells were treated with this compound, and cell lysates were analyzed by Western blotting using antibodies that specifically recognize the cleaved (active) forms of caspase-3 and PARP.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic cells).

Xenograft Mouse Models

The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing human prostate cancer xenografts.

  • Cell Line: The 22Rv1 human prostate cancer cell line, which expresses ONECUT2, was used.

  • Animals: Nude or SCID (Severe Combined Immunodeficiency) mice were used.

  • Procedure:

    • 22Rv1 cells were injected subcutaneously or orthotopically into the mice.

    • Once tumors were established, the mice were randomized into treatment and control groups.

    • The treatment group received daily intraperitoneal or oral administrations of this compound (50 mg/kg). The control group received a vehicle control.

    • Tumor growth was monitored over time by measuring tumor volume. For metastasis studies, bioluminescence imaging was used to track the spread of luciferase-expressing cancer cells.

    • At the end of the study, the tumors were excised and analyzed for biomarkers of drug activity.

cluster_Development This compound Preclinical Development Workflow InVitro In Vitro Characterization (Binding, Cell Viability, Apoptosis) InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Demonstrate Efficacy PKPD Pharmacokinetics/Pharmacodynamics (ADME Studies) InVivo->PKPD Establish Dose & Schedule Tox Toxicology Studies PKPD->Tox Assess Safety IND Investigational New Drug (IND) -Enabling Studies Tox->IND Prepare for Clinical Trials

Caption: The preclinical development workflow for this compound.

Future Directions and Conclusion

The discovery and preclinical development of this compound represent a significant step forward in the pursuit of novel therapies for advanced, treatment-resistant prostate cancer. By targeting ONECUT2, a master regulator of a lethal phenotype, this compound offers a promising new strategy to overcome resistance to current standard-of-care treatments.

Future research should focus on:

  • Detailed Pharmacokinetic and Toxicological Studies: A thorough characterization of the ADME and safety profile of this compound is essential for its clinical translation.

  • Identification of Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to this compound will be crucial for the design of successful clinical trials.

  • Combination Therapies: Exploring the potential of combining this compound with other agents, such as AR-targeted therapies or chemotherapies, may lead to synergistic anti-tumor effects.

  • Clinical Development: Ultimately, the efficacy and safety of this compound will need to be evaluated in well-designed clinical trials in patients with advanced prostate cancer.

References

CSRM617: A Potential Therapeutic Avenue for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, necessitating the development of novel therapeutic strategies that target mechanisms of resistance to androgen deprivation therapy. Recent research has identified the transcription factor ONECUT2 (OC2) as a master regulator of metastatic CRPC (mCRPC), driving a lethal phenotype and suppressing the androgen receptor (AR) signaling axis. CSRM617, a novel small-molecule inhibitor of OC2, has emerged as a promising preclinical candidate for the treatment of CRPC. This whitepaper provides an in-depth technical guide on this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction: The Unmet Need in CRPC and the Emergence of ONECUT2 as a Target

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is the standard of care for metastatic disease, most tumors eventually progress to a castration-resistant state. This progression is often associated with the emergence of AR-independent signaling pathways and, in some cases, a shift towards a more aggressive, neuroendocrine-like phenotype.[1]

The transcription factor ONECUT2 (OC2), also known as HNF-6, has been identified as a critical driver of this lethal progression in a subset of mCRPC.[2][3] High OC2 expression is correlated with poor prognosis and the upregulation of genes associated with neural differentiation.[2] Mechanistically, OC2 acts as a transcriptional repressor of the AR and its target genes, effectively uncoupling the tumor from dependence on the AR signaling pathway.[2] This positions OC2 as a compelling therapeutic target for a subset of CRPC tumors that have developed resistance to conventional anti-androgen therapies.

This compound: A First-in-Class ONECUT2 Inhibitor

This compound is a novel, well-tolerated small-molecule inhibitor designed to directly target the DNA-binding homeobox (HOX) domain of OC2. By binding to this critical domain, this compound prevents OC2 from engaging with its target genes, thereby inhibiting its transcriptional activity.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of ONECUT2. Recent studies have also revealed that the inhibitory activity of this compound on OC2's DNA binding capability is dependent on its complex with iron (Fe). This suggests a unique mode of action that warrants further investigation for the development of optimized OC2 inhibitors.

The downstream effects of OC2 inhibition by this compound are multifaceted:

  • Reactivation of AR Signaling: By inhibiting OC2, this compound can alleviate the suppression of the AR transcriptional program.

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells.

  • Inhibition of Metastasis: Preclinical studies have demonstrated the potent anti-metastatic effects of this compound.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Binding Affinity (Kd) 7.43 µM-
IC50 (Cell Growth Inhibition) 5-15 µMMetastatic Prostate Cancer Cell Lines
Effective Concentration (Growth Inhibition) 20 nM - 20 µM (48 hours)22Rv1 and other PC cell lines
Effective Concentration (Apoptosis Induction) 20 µM (72 hours)22Rv1

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

Animal ModelTreatmentOutcomeReference
Nude mice with subcutaneous 22Rv1 xenografts 50 mg/kg this compound dailySignificant reduction in tumor volume and weight
SCID mice with intracardiac injection of luciferase-tagged 22Rv1 cells 50 mg/kg this compound dailySignificant reduction in the onset and growth of diffuse metastases

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway in CRPC

The following diagram illustrates the central role of ONECUT2 in CRPC and the mechanism of action of this compound.

ONECUT2_Pathway cluster_CRPC Castration-Resistant Prostate Cancer Cell AR Androgen Receptor (AR) Signaling OC2 ONECUT2 (OC2) OC2->AR suppresses Neuroendocrine Neuroendocrine Differentiation OC2->Neuroendocrine promotes Metastasis Metastasis & Proliferation OC2->Metastasis drives This compound This compound This compound->OC2 inhibits

Caption: The ONECUT2 signaling pathway in CRPC and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a CRPC xenograft model.

InVivo_Workflow start Start: CRPC Cell Culture (e.g., 22Rv1-luc) injection Subcutaneous or Intracardiac Injection into Immunodeficient Mice start->injection tumor_dev Tumor Establishment (Monitoring) injection->tumor_dev randomization Randomization of Mice into Treatment Groups tumor_dev->randomization treatment Daily Treatment: - Vehicle Control - this compound (50 mg/kg) randomization->treatment monitoring Tumor Growth Monitoring (Calipers or Bioluminescence Imaging) treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume/Weight - Metastasis Assessment - Biomarker Analysis (e.g., PEG10) monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for preclinical in vivo testing of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples and may not reflect the exact methodologies used in the cited studies. Researchers should refer to the original publications for specific details.

Cell Culture

Prostate cancer cell lines such as 22Rv1, LNCaP, C4-2, and PC-3 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Proliferation Assay
  • Seed prostate cancer cells in 96-well plates at a density of 5,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seed 22Rv1 cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound (e.g., 20 µM) or vehicle control for 72 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Subcutaneous Xenograft Model
  • Resuspend 1 x 10^6 22Rv1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of male nude mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound (50 mg/kg, formulated in a suitable vehicle such as DMSO/PBS) or vehicle control daily via intraperitoneal injection.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

In Vivo Metastasis Model
  • Inject 1 x 10^6 luciferase-tagged 22Rv1 cells into the left cardiac ventricle of male SCID/Beige mice.

  • Confirm successful injection and monitor metastasis formation using bioluminescence imaging.

  • Two days post-injection, begin daily treatment with this compound (50 mg/kg) or vehicle control.

  • Perform regular bioluminescence imaging to quantify metastatic burden.

  • At the study endpoint, harvest tumors and tissues for further analysis, including biomarker assessment (e.g., PEG10 expression).

Future Directions and Conclusion

This compound represents a promising, novel therapeutic agent for the treatment of CRPC, particularly for tumors driven by the ONECUT2 transcription factor. The preclinical data strongly support its continued development. Future research should focus on:

  • Medicinal Chemistry and Derivative Synthesis: While information on the synthesis of this compound and its derivatives is not publicly available, ongoing research is likely focused on optimizing its potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing CRPC therapies, such as AR-targeted agents or chemotherapy, could lead to more effective treatment regimens.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound will be crucial for its clinical success.

  • Clinical Translation: As a preclinical candidate, the next critical step for this compound is to advance into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with CRPC.

References

The Role of CSRM617 in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Abstract

This technical guide provides an in-depth analysis of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2). This compound has emerged as a promising therapeutic agent, particularly for aggressive and treatment-resistant cancers such as metastatic castration-resistant prostate cancer (mCRPC). This document details the molecular mechanism of this compound, focusing on its ability to induce apoptosis through the inhibition of OC2. We present collated quantitative data on its efficacy, detailed protocols for key experimental validations, and visual representations of its signaling pathway and associated experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

2.0 Introduction

The progression of cancer is often marked by the evasion of programmed cell death, or apoptosis, a critical hallmark of malignancy.[1] In cancers like metastatic castration-resistant prostate cancer (mCRPC), tumor cells develop resistance to standard treatments such as androgen deprivation therapy, necessitating the discovery of novel therapeutic targets.[2][3] Recent research has identified the transcription factor ONECUT2 (OC2) as a master regulator and a key survival factor in lethal prostate cancer.[2][4] OC2 drives the progression of AR-independent cancer variants, making it a strategic target for therapeutic intervention.

This compound is a selective, low molecular weight inhibitor developed to specifically target OC2. By binding directly to the OC2-HOX domain, this compound effectively inhibits its transcriptional activity, leading to the suppression of tumor growth and metastasis. A primary mechanism for this anti-tumor activity is the induction of apoptosis, characterized by the activation of an executioner caspase cascade. This whitepaper will explore the specifics of this process, from molecular interactions to cellular outcomes.

3.0 Mechanism of Action of this compound

3.1 Direct Target Binding and Inhibition

This compound functions as a selective inhibitor of the ONECUT2 transcription factor. Through Surface Plasmon Resonance (SPR) assays, it has been demonstrated that this compound binds directly to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM. This binding event is crucial as it disrupts the ability of OC2 to interact with its DNA response elements, thereby inhibiting its function as a master transcriptional regulator. The inhibitory action of this compound is most pronounced in cancer cells that express high levels of OC2; cells where OC2 has been depleted via shRNA or siRNA are less responsive to the compound.

3.2 Apoptotic Signaling Pathway

The inhibition of OC2 by this compound initiates a signaling cascade that culminates in apoptosis. A key downstream gene directly regulated by OC2 is PEG10; treatment with this compound leads to a time-dependent decrease in PEG10 mRNA expression, which serves as a reliable biomarker for the compound's bioactivity. The ultimate mechanism of cell death is the induction of the intrinsic apoptotic pathway. This is evidenced by the increased expression of cleaved Caspase-3 and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP). The cleavage and activation of these proteins are hallmark events in the execution phase of apoptosis, leading to systematic cell disassembly and death.

G cluster_0 This compound Action cluster_1 Apoptotic Cascade This compound This compound OC2 ONECUT2 (OC2) Transcription Factor This compound->OC2 Inhibits PEG10 PEG10 Expression OC2->PEG10 Upregulates Survival Tumor Cell Survival & Proliferation OC2->Survival Promotes Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation OC2->Apoptosis_Pathway Suppresses Caspase3 Cleaved Caspase-3 (Executioner Caspase) Apoptosis_Pathway->Caspase3 PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

4.0 Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo studies, primarily in the context of prostate cancer.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

Parameter Value Cell Lines Duration Notes Citation
Binding Affinity (Kd) 7.43 µM - - Direct binding to ONECUT2-HOX domain.
IC₅₀ 5-15 µM Metastatic PCa Not Specified Varies depending on the specific cell line.
Cell Growth Inhibition 0.01-100 µM PC-3, 22Rv1, LNCaP, C4-2 48 hours Broad concentration range shows dose-dependent effect.
Apoptosis Induction 10-20 µM 22Rv1 48 hours Results in concentration-dependent cell death.
Apoptosis Confirmation 20 µM 22Rv1 72 hours Confirmed by appearance of cleaved Caspase-3 and PARP.

| Biomarker Regulation | Not Specified | 22Rv1 | 4-16 hours | Decreases mRNA expression of the OC2 target gene, PEG10. | |

Table 2: In Vivo Efficacy of this compound

Dosage Animal Model Tumor Model Outcome Citation
50 mg/kg/day SCID Mice 22Rv1 Xenograft Significant inhibition of tumor growth.
50 mg/kg/day Nude Mice 22Rv1 Xenograft Significant reduction in tumor volume and weight.

| 50 mg/kg/day | SCID Mice | 22Rv1 Metastasis Model | Significant reduction in the onset and growth of diffuse metastases. | |

5.0 Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

5.1 Western Blot Analysis for Apoptosis Markers

This protocol is used to qualitatively and semi-quantitatively detect the presence of key apoptosis-related proteins, such as cleaved Caspase-3 and cleaved PARP.

  • Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1) at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 20 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 72 hours).

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of bands corresponding to the cleaved forms of Caspase-3 and PARP in this compound-treated samples indicates apoptosis induction.

5.2 Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells in different stages of apoptosis and necrosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow entry of Propidium Iodide (PI).

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with this compound (e.g., 10-20 µM) or vehicle for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugate (e.g., FITC, Alexa Fluor™ 488) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC/Alexa Fluor™ 488 at 488 nm and detect emission around 530 nm. Excite PI and detect emission around 617 nm.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

G cluster_quadrants Data Analysis Quadrants start Cancer Cells in Culture treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze via Flow Cytometry stain->flow q1 Q1: Healthy (AnnV-/PI-) q2 Q2: Early Apoptosis (AnnV+/PI-) q3 Q3: Late Apoptosis (AnnV+/PI+) q4 Q4: Necrosis (AnnV-/PI+) cluster_quadrants cluster_quadrants flow->cluster_quadrants Quantify Cell Populations

Caption: Workflow for apoptosis detection by flow cytometry.

This compound represents a highly promising targeted therapeutic agent that leverages a deep understanding of cancer cell biology. By selectively inhibiting ONECUT2, a master regulator in aggressive prostate cancer, this compound effectively triggers the intrinsic apoptotic pathway, leading to cancer cell death. Its mechanism of action, confirmed through the detection of cleaved Caspase-3 and PARP, and its efficacy in both in vitro and in vivo models, underscore its potential. The data strongly support the continued development of this compound and other ONECUT2 inhibitors as a novel strategy to overcome therapeutic resistance and improve outcomes for patients with lethal, advanced-stage cancers.

References

Investigating the Downstream Targets of CSRM617: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC). By directly binding to the OC2-HOX domain, this compound effectively downregulates a cascade of downstream targets implicated in tumor progression, cell survival, and neuroendocrine differentiation. This technical guide provides an in-depth overview of the known downstream targets of this compound, detailing the experimental evidence and methodologies used to identify and validate these interactions. The information presented is intended to support further research into the therapeutic potential of this compound and the broader field of ONECUT2-targeted therapies.

Introduction to this compound and its Primary Target, ONECUT2

This compound is a novel compound identified through in silico modeling and chemical library screening as a direct inhibitor of ONECUT2 (OC2).[1] OC2, also known as HNF6β, is a transcription factor that plays a critical role in the progression of aggressive prostate cancer variants.[2][3] Elevated OC2 activity is associated with the suppression of the androgen receptor (AR) signaling axis and the promotion of a neural gene expression program, contributing to the emergence of AR-independent and neuroendocrine prostate cancer (NEPC).[4][5] this compound binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays, thereby inhibiting its transcriptional activity.

Downstream Effects of this compound on Cancer Cell Biology

The inhibition of ONECUT2 by this compound leads to several significant downstream effects on prostate cancer cells, primarily revolving around the induction of apoptosis and the inhibition of cell proliferation and metastasis.

Inhibition of Cell Growth

This compound has been shown to inhibit the growth of various prostate cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) correlates with the expression levels of ONECUT2, indicating that cells with higher OC2 expression are more sensitive to the compound.

Induction of Apoptosis

A key downstream effect of this compound is the induction of apoptosis. Treatment of prostate cancer cells with this compound leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), both of which are hallmark indicators of programmed cell death.

Key Downstream Molecular Targets of this compound

The biological effects of this compound are a direct consequence of its ability to modulate the expression of ONECUT2 target genes. Through its inhibition of OC2, this compound influences several critical signaling pathways involved in prostate cancer progression.

Suppression of the Androgen Receptor (AR) Axis

ONECUT2 is a known suppressor of the AR transcriptional program. It achieves this by directly repressing the expression of the Androgen Receptor (AR) and its licensing factor, FOXA1. By inhibiting OC2, this compound effectively relieves this suppression, although the primary therapeutic benefit appears to stem from the inhibition of OC2's pro-tumorigenic functions that are independent of AR suppression.

Downregulation of Neuroendocrine and Neuronal Differentiation Genes

ONECUT2 is a driver of neuroendocrine and neuronal differentiation in prostate cancer. A key downstream target in this process is PEG10 (Paternally Expressed Gene 10), a master regulator of neuroendocrine differentiation. This compound treatment leads to a significant reduction in PEG10 expression, highlighting its potential to counter the progression towards NEPC.

Modulation of Hypoxia Signaling

ONECUT2 has been shown to regulate hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α. This interaction promotes tumor aggressiveness in the hypoxic microenvironment of tumors. While direct studies on this compound's effect on this specific pathway are ongoing, its inhibition of OC2 is expected to disrupt this pro-tumorigenic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Assay TypeReference
22Rv1~10Cell Viability
LNCaP>20Cell Viability
C4-2~15Cell Viability
PC-3~15Cell Viability

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionReference
This compound50 mg/Kg dailySignificant (p<0.05)Significant (p<0.05)
Vehicle Control---

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat prostate cancer cells with this compound at various concentrations (e.g., 10-20 µM) for 48-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Apoptosis Markers
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 50 mg/Kg) or vehicle control daily via intraperitoneal injection.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

CSRM617_Mechanism_of_Action This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_signaling Androgen Receptor Signaling ONECUT2->AR_signaling Suppresses NE_diff Neuroendocrine Differentiation ONECUT2->NE_diff Promotes Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation ONECUT2->Cell_Growth Promotes Metastasis Metastasis ONECUT2->Metastasis Promotes PEG10 PEG10 NE_diff->PEG10 Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP Cell_Growth->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Target_Validation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_lines Prostate Cancer Cell Lines treatment This compound Treatment cell_lines->treatment viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Cleaved Caspase-3/PARP) treatment->western_blot gene_expression Gene Expression Analysis (qRT-PCR for PEG10) treatment->gene_expression xenograft Xenograft Model (22Rv1 cells in mice) in_vivo_treatment This compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Volume & Weight Measurement in_vivo_treatment->tumor_measurement

Caption: Experimental workflow for this compound target validation.

ONECUT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 Represses RB1_loss RB1 Loss RB1_loss->ONECUT2 Activates AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 Represses PEG10 PEG10 Expression ONECUT2->PEG10 Activates NE_Genes Neuroendocrine Genes ONECUT2->NE_Genes Activates Cell_Cycle_Genes Cell Cycle Genes ONECUT2->Cell_Cycle_Genes Activates SMAD3 SMAD3 ONECUT2->SMAD3 Activates HIF1a HIF1α SMAD3->HIF1a Modulates Chromatin Binding

Caption: Simplified ONECUT2 signaling pathway.

Conclusion

This compound represents a promising therapeutic agent for the treatment of aggressive, castration-resistant prostate cancer. Its targeted inhibition of ONECUT2 leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and counter the progression towards a neuroendocrine phenotype. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the mechanism of action of this compound and to develop novel therapies targeting the ONECUT2 signaling axis. Further investigation into the full spectrum of ONECUT2 downstream targets and the long-term efficacy and safety of this compound in preclinical and clinical settings is warranted.

References

The Emergence of CSRM617: A Novel Inhibitor of ONECUT2 for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) signaling networks in advanced prostate cancer. This document outlines the mechanism of action, summarizes key preclinical data, and provides an overview of the experimental methodologies used to evaluate the efficacy of this compound.

Introduction to this compound and its Target, ONECUT2

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to androgen deprivation therapies that target the AR signaling axis.[1][2] A subset of these aggressive tumors becomes AR-independent, driven by alternative signaling pathways.[1] Research has identified ONECUT2 as a critical transcription factor that governs a lethal neuroendocrine differentiation program in mCRPC, driving metastasis and suppressing the androgen axis.[1][3] This makes OC2 a compelling therapeutic target for this patient population.

This compound is a first-in-class small-molecule inhibitor designed to directly target the OC2 transcription factor. By inhibiting OC2, this compound aims to disrupt the signaling network that allows prostate cancer cells to evade AR-targeted therapies and progress to a more aggressive, lethal phenotype.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of ONECUT2. It directly binds to the HOX domain of OC2, a region critical for its DNA binding and transcriptional activity. The inhibition of OC2 by this compound leads to the downregulation of its target genes, including PEG10, a master regulator of neuroendocrine differentiation. This disruption of the OC2-driven transcriptional program ultimately leads to the induction of apoptosis in prostate cancer cells.

The proposed signaling pathway for this compound's effect on the androgen receptor network is visualized below.

CSRM617_Mechanism_of_Action cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype OC2 ONECUT2 AR_signaling Androgen Receptor Signaling Axis OC2->AR_signaling Suppresses PEG10 PEG10 OC2->PEG10 Activates Neuroendocrine_Genes Neuroendocrine & Neuronal Genes OC2->Neuroendocrine_Genes Activates Apoptosis Apoptosis OC2->Apoptosis Inhibits CRPC_Progression CRPC Progression & Metastasis OC2->CRPC_Progression Drives (resistance) AR_signaling->CRPC_Progression Drives (initially) PEG10->Neuroendocrine_Genes This compound This compound This compound->OC2 Inhibits This compound->Apoptosis Induces

Caption: Mechanism of this compound Action on the ONECUT2-AR Axis.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.

In Vitro Efficacy

This compound has demonstrated potent activity against a panel of prostate cancer cell lines. Key quantitative findings are summarized in the tables below.

Table 1: Binding Affinity of this compound

CompoundTargetAssay TypeBinding Constant (Kd)
This compoundONECUT2-HOX domainSurface Plasmon Resonance (SPR)7.43 µM

Table 2: In Vitro Cell Growth Inhibition

Cell LineTreatment DurationConcentration RangeEffect
PC-348 hours0.01 - 100 µMGrowth Inhibition
22RV148 hours0.01 - 100 µMGrowth Inhibition
LNCaP48 hours0.01 - 100 µMGrowth Inhibition
C4-248 hours0.01 - 100 µMGrowth Inhibition

Table 3: Induction of Apoptosis

Cell LineTreatment ConcentrationTreatment DurationApoptotic Markers
22Rv110 - 20 µM48 hoursConcentration-dependent cell death
22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP

Table 4: Target Gene Modulation

Cell LineTreatmentTreatment DurationTarget GeneEffect
22Rv1This compound4 - 16 hoursPEG10 mRNATime-dependent decrease
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in mouse xenograft models of prostate cancer.

Table 5: In Vivo Anti-Tumor Activity

Animal ModelCell Line XenograftTreatmentDosing RegimenKey Outcomes
Nude Mice22Rv1 (subcutaneous)This compoundNot specifiedSignificant reduction in tumor volume and weight. Well tolerated with no effect on mouse weight.
SCID Mice22Rv1 (intracardiac, luciferase-tagged)This compound50 mg/kg, dailySignificant reduction in the onset and growth of diffuse metastases.

Table 6: In Vivo Biomarker Modulation

Animal ModelXenograftTreatmentBiomarkerEffect
SCID Mice22Rv1This compound (50 mg/kg)PEG10 proteinSignificant downregulation in tumors

Experimental Protocols

Detailed experimental protocols for the key assays cited are outlined below. These are based on publicly available information and standard molecular and cellular biology techniques.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound to the ONECUT2-HOX domain.

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize_OC2 Immobilize recombinant ONECUT2-HOX domain on sensor chip Inject_this compound Inject serial dilutions of this compound Immobilize_OC2->Inject_this compound Measure_Response Measure association and dissociation rates Inject_this compound->Measure_Response Calculate_Kd Calculate Kd from response curves Measure_Response->Calculate_Kd

Caption: Workflow for Surface Plasmon Resonance (SPR) Assay.

  • Protein Immobilization: Recombinant human ONECUT2-HOX domain protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound are injected across the sensor surface.

  • Data Acquisition: The association and dissociation of this compound to the immobilized OC2 are measured in real-time by detecting changes in the refractive index at the surface.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Viability and Apoptosis Assays

These protocols describe the methods used to assess the effect of this compound on prostate cancer cell growth and apoptosis.

Cell_Assay_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis (Western Blot) Seed_Cells Seed prostate cancer cells (e.g., 22Rv1) in multi-well plates Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for specified duration (48-72 hours) Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Lyse_Cells Lyse cells and collect protein Incubate->Lyse_Cells Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Run_SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->Run_SDS_PAGE Transfer_Blot Transfer to membrane and probe with antibodies for cleaved Caspase-3/PARP Run_SDS_PAGE->Transfer_Blot Detect_Signal Detect signal via chemiluminescence Transfer_Blot->Detect_Signal

Caption: Workflow for Cell Viability and Apoptosis Assays.

  • Cell Culture: Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay:

    • Cells are seeded in 96-well plates.

    • After overnight attachment, cells are treated with a dose range of this compound (0.01-100 µM) for 48 hours.

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Apoptosis Assay (Western Blot):

    • 22Rv1 cells are treated with this compound (e.g., 20 µM) for 72 hours.

    • Cells are harvested and lysed to extract total protein.

    • Protein concentrations are determined, and equal amounts are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for cleaved Caspase-3 and cleaved PARP.

    • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

This protocol provides a general framework for the in vivo evaluation of this compound in mouse models.

In_Vivo_Workflow Inject_Cells Inject 22Rv1 cells into SCID mice (subcutaneous or intracardiac) Tumor_Establishment Allow tumors or metastases to establish Inject_Cells->Tumor_Establishment Randomize_Mice Randomize mice into treatment and vehicle control groups Tumor_Establishment->Randomize_Mice Daily_Treatment Administer this compound (50 mg/kg) or vehicle daily Randomize_Mice->Daily_Treatment Monitor_Tumor Monitor tumor growth (calipers) or metastasis (bioluminescence imaging) Daily_Treatment->Monitor_Tumor Monitor_Health Monitor animal health and body weight Daily_Treatment->Monitor_Health Endpoint At study endpoint, sacrifice mice and excise tumors Monitor_Tumor->Endpoint Analyze_Tumors Analyze tumors for size, weight, and biomarker expression (e.g., PEG10) Endpoint->Analyze_Tumors

Caption: Workflow for In Vivo Xenograft Studies.

  • Cell Implantation: Luciferase-tagged 22Rv1 cells are injected either subcutaneously or intracardially into immunodeficient mice (e.g., SCID mice).

  • Tumor Development: Tumors are allowed to grow to a palpable size (for subcutaneous models) or for metastases to establish (for intracardiac models).

  • Treatment: Mice are randomized into groups and treated daily with this compound (50 mg/kg) or a vehicle control.

  • Monitoring: Tumor volume is measured regularly with calipers (subcutaneous) or metastatic burden is monitored by bioluminescence imaging (intracardiac). Animal body weight and general health are also monitored.

Future Directions and Clinical Perspective

The preclinical data for this compound are promising, providing a strong rationale for its further development as a therapeutic for mCRPC, particularly for tumors that have developed resistance to AR-targeted therapies. Future research will likely focus on optimizing the pharmacological properties of this compound derivatives, identifying predictive biomarkers for patient selection, and evaluating its efficacy in combination with other anticancer agents. The development of OC2 inhibitors like this compound represents a significant step towards targeting the AR-independent mechanisms that drive lethal prostate cancer.

References

Delving into the Selectivity of CSRM617 for the Transcription Factor ONECUT2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 has emerged as a promising small-molecule inhibitor targeting the transcription factor ONECUT2 (One Cut Homeobox 2), a master regulator implicated in the progression of aggressive malignancies, most notably castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for ONECUT2, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways. Understanding the precise molecular interactions and selectivity profile of this compound is paramount for its continued development as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a selective inhibitor of ONECUT2 by directly binding to its highly conserved DNA-binding domain, the HOX domain.[2] This interaction disrupts the ability of ONECUT2 to bind to the promoter regions of its target genes, thereby modulating their expression. One of the key downstream targets of ONECUT2 is the paternally expressed gene 10 (PEG10), and the downregulation of PEG10 expression serves as a reliable biomarker for this compound activity.[4]

Quantitative Analysis of this compound and ONECUT2 Interaction

The binding affinity of this compound for the ONECUT2-HOX domain has been quantitatively determined using Surface Plasmon Resonance (SPR). This biophysical technique measures the interaction between a ligand (this compound) and an analyte (ONECUT2 protein) in real-time.

ParameterValueMethodReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)

The specificity of this compound is further substantiated by cellular assays demonstrating its reduced efficacy in prostate cancer cell lines where ONECUT2 has been depleted using short hairpin RNA (shRNA). This indicates that the primary mechanism of action of this compound is indeed mediated through its interaction with ONECUT2.

While the selectivity for ONECUT2 over other proteins is a key characteristic of this compound, comprehensive quantitative data on its binding affinity for other ONECUT family members (ONECUT1 and ONECUT3) or other transcription factors containing a HOX domain is not extensively available in the public domain. Further studies involving selectivity panels are warranted to fully elucidate the inhibitor's specificity profile.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of this compound to the ONECUT2-HOX domain.

Objective: To quantify the binding kinetics and affinity (Kd) of this compound for the ONECUT2 protein.

Materials:

  • Recombinant human ONECUT2-HOX domain protein

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the recombinant ONECUT2-HOX domain protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized ONECUT2 surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Assays for Specificity and Efficacy

Objective: To assess the ONECUT2-dependent effects of this compound on cell growth and apoptosis.

1. Cell Growth Inhibition Assay:

  • Cell Lines: Prostate cancer cell lines such as 22Rv1, LNCaP, C4-2, and PC-3.

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with a range of this compound concentrations (e.g., 0.01-100 µM) for a specified duration (e.g., 48 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50).

2. Apoptosis Assay:

  • Cell Line: 22Rv1 cells.

  • Procedure:

    • Treat cells with this compound at relevant concentrations (e.g., 10-20 µM) for a defined period (e.g., 48-72 hours).

    • Harvest cells and lyse them for protein extraction.

    • Perform Western blotting to detect the cleavage of apoptosis markers such as Caspase-3 and PARP.

3. ONECUT2 Knockdown for Specificity Confirmation:

  • Method: Lentiviral transduction of shRNA targeting ONECUT2.

  • Procedure:

    • Transduce prostate cancer cells with lentiviral particles containing either a non-targeting control shRNA or an shRNA specific for ONECUT2.

    • Select for successfully transduced cells.

    • Perform cell growth and apoptosis assays with this compound treatment on both the control and ONECUT2-knockdown cell populations.

    • A diminished effect of this compound in the knockdown cells confirms its on-target specificity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving ONECUT2 and the experimental workflows to assess this compound's selectivity.

ONECUT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core ONECUT2 Inhibition by this compound cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 Represses AR Androgen Receptor (AR) Signaling ONECUT2->AR Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Neuroendocrine_Differentiation Neuroendocrine Differentiation ONECUT2->Neuroendocrine_Differentiation Promotes Cell_Growth Cell Growth & Survival ONECUT2->Cell_Growth Promotes Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits This compound This compound This compound->ONECUT2 Binds to HOX Domain (Kd = 7.43 µM) CSRM617_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_genomic Genomic & Transcriptomic Analysis SPR Surface Plasmon Resonance (SPR) - Determine Kd for ONECUT2 Selectivity_Panel Selectivity Panel - Assess binding to other  ONECUT family members &  HOX domain proteins SPR->Selectivity_Panel Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) - Determine IC50 in various cell lines Apoptosis_Assay Apoptosis Assays (e.g., Western Blot for cleaved Caspase-3/PARP) Cell_Viability->Apoptosis_Assay Knockdown_Validation shRNA Knockdown of ONECUT2 - Confirm on-target effect Cell_Viability->Knockdown_Validation Microarray Gene Expression Microarray/RNA-seq - Profile global gene expression changes ChIP_seq ChIP-seq - Identify ONECUT2 target genes  affected by this compound Microarray->ChIP_seq

References

CSRM617: A Novel ONECUT2 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and immunosuppression. Recent research has identified the transcription factor ONECUT2 (OC2) as a pivotal regulator of aggressive cancer phenotypes, particularly in castration-resistant prostate cancer (CRPC). CSRM617, a first-in-class small molecule inhibitor of OC2, has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound, albeit indirectly characterized, impact on the tumor microenvironment. By targeting OC2, this compound not only directly inhibits tumor cell growth and survival but is also postulated to modulate the immune landscape within the TME, offering a multi-faceted approach to cancer treatment. This document collates available preclinical data, details experimental methodologies, and visualizes the complex signaling networks involved, providing a foundational resource for researchers and drug developers in oncology.

Introduction to this compound and its Target: ONECUT2

This compound is a selective, small-molecule inhibitor that directly binds to the HOX domain of ONECUT2 (OC2), a member of the One Cut homeobox family of transcription factors.[1] OC2 is implicated as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in mCRPC models.[2][3] Elevated OC2 expression is associated with aggressive disease, neuroendocrine differentiation, and resistance to hormonal therapies.[3][4] this compound has been shown to induce apoptosis in prostate cancer cell lines and suppress tumor growth and metastasis in mouse models, validating OC2 as a promising therapeutic target.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the transcriptional activity of OC2. This leads to the modulation of a wide array of downstream target genes involved in key cancer-related processes.

Direct Effects on Tumor Cells
  • Induction of Apoptosis: this compound treatment leads to the cleavage of Caspase-3 and PARP, indicative of programmed cell death.

  • Inhibition of Cell Growth: The compound inhibits the growth of various prostate cancer cell lines in a dose-dependent manner.

  • Suppression of Metastasis: In vivo studies have demonstrated a significant reduction in metastatic lesions upon treatment with this compound.

Regulation of the Androgen Receptor Axis

OC2 is a key player in the transcriptional regulation of the androgen receptor (AR). It can suppress the AR transcriptional program by directly regulating AR target genes and the AR licensing factor FOXA1. By inhibiting OC2, this compound can potentially restore sensitivity to AR-targeted therapies in certain contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
22Rv1Prostate CancerCell ViabilityIC50Correlated with OC2 expression
LNCaPProstate CancerApoptosisCaspase-3/PARP cleavageIncreased
C4-2Prostate CancerApoptosisCaspase-3/PARP cleavageIncreased

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeReference
22Rv1 XenograftProstate CancerThis compoundTumor growth inhibition
22Rv1 Metastasis ModelProstate CancerThis compoundReduction in metastases

Impact of this compound on the Tumor Microenvironment (Inferred)

While direct studies on the effect of this compound on the TME are limited, a substantial body of evidence on its target, OC2, allows for strong inferences about its potential to modulate the tumor microenvironment, particularly its immune components.

Modulation of T-cell Infiltration and Function

A groundbreaking study identified OC2 as a direct target of T-bet, the master regulator of T-helper 1 (Th1) cell differentiation. OC2 is expressed in Th1 cells but not in Th2 cells, and a positive feedback loop exists between T-bet and OC2, which is crucial for Th1 development. Th1 cells are critical for anti-tumor immunity, as they produce pro-inflammatory cytokines like IFN-γ that promote the cytotoxic activity of CD8+ T cells.

Hypothesized Impact of this compound: By inhibiting OC2, this compound may disrupt this positive feedback loop in Th1 cells within the TME, potentially dampening the anti-tumor Th1 response. This suggests that combining this compound with immunotherapies aimed at boosting Th1 responses could be a promising strategy.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Pan-cancer analyses have suggested that ONECUT2 is a potential master regulator of the tumor immune microenvironment, with a specific role in driving the polarization of macrophages towards an M2-like phenotype. M2-polarized TAMs are known to be immunosuppressive and promote tumor growth and angiogenesis.

Hypothesized Impact of this compound: Inhibition of OC2 by this compound could potentially reverse the M2 polarization of TAMs, shifting the balance towards a more pro-inflammatory and anti-tumor M1 phenotype. This would lead to enhanced phagocytosis of tumor cells and the secretion of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Impact on Tumor Cells

CSRM617_Mechanism This compound This compound OC2 ONECUT2 (OC2) This compound->OC2 inhibits AR_axis Androgen Receptor (AR) Axis OC2->AR_axis suppresses Apoptosis Apoptosis OC2->Apoptosis inhibits Metastasis Metastasis OC2->Metastasis promotes Cell_Growth Cell Growth OC2->Cell_Growth promotes

Caption: this compound inhibits ONECUT2, leading to apoptosis and reduced tumor growth and metastasis.

Hypothesized Impact of this compound on the Tumor Microenvironment

CSRM617_TME_Impact cluster_TME Tumor Microenvironment (TME) Th1 Th1 Cell Anti_Tumor_Immunity Anti-Tumor Immunity Th1->Anti_Tumor_Immunity promotes TAM_M2 M2 Macrophage Pro_Tumor_Immunity Pro-Tumor Immunity TAM_M2->Pro_Tumor_Immunity promotes This compound This compound OC2 ONECUT2 (OC2) This compound->OC2 inhibits OC2->Th1 required for Th1 development OC2->TAM_M2 promotes M2 polarization Experimental_Workflow start Tumor-Bearing Mice (e.g., Prostate Cancer Xenograft) treatment Treatment Groups: - Vehicle Control - this compound start->treatment tumor_harvest Tumor Harvest at Endpoint treatment->tumor_harvest analysis TME Analysis tumor_harvest->analysis flow_cytometry Flow Cytometry (Immune Cell Infiltration: CD4+, CD8+, F4/80+) analysis->flow_cytometry ihc Immunohistochemistry (Spatial distribution of immune cells, OC2) analysis->ihc rna_seq RNA Sequencing (Gene expression profiling of tumor and immune cells) analysis->rna_seq cytokine_array Cytokine/Chemokine Array (Analysis of TME secretome) analysis->cytokine_array

References

Initial In Vitro Assessment of CSRM617 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro assessment of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound has shown promise in preclinical studies as a potential therapeutic agent for prostate cancer.[1][2] This document outlines the compound's mechanism of action, summarizes key efficacy data from in vitro studies, provides detailed experimental protocols for core assays, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound is a selective inhibitor of ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network, which is often implicated in metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] this compound directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM, as determined by surface plasmon resonance (SPR) assays. By inhibiting OC2, this compound disrupts the transcriptional networks that contribute to tumor growth and survival in aggressive prostate cancer variants. Specifically, OC2 has been shown to suppress the AR transcriptional program and activate genes associated with neural differentiation. Inhibition of OC2 by this compound leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated across various prostate cancer (PC) cell lines. The key findings are summarized in the tables below.

Table 1: Binding Affinity of this compound

ParameterValueAssay Type
K_d_7.43 µMSPR Assays

Table 2: In Vitro Cell Growth Inhibition by this compound

Cell LineConcentration RangeTreatment DurationEffect
PC-30.01-100 µM48 hoursInhibition of cell growth
22RV10.01-100 µM48 hoursInhibition of cell growth
LNCaP0.01-100 µM48 hoursInhibition of cell growth
C4-20.01-100 µM48 hoursInhibition of cell growth

Table 3: Induction of Apoptosis by this compound in 22Rv1 Cells

ConcentrationTreatment DurationEffect
10-20 µM48 hoursConcentration-dependent induction of cell death
20 µM72 hoursInduction of apoptosis (cleaved Caspase-3 and PARP)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound.

1. Cell Growth Inhibition Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

  • Materials:

    • Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

2. Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

  • Objective: To assess the induction of apoptosis by this compound through the detection of apoptotic markers.

  • Materials:

    • 22Rv1 cells

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed 22Rv1 cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound at the desired concentrations (e.g., 10 µM, 20 µM) for 48 or 72 hours. Include a vehicle control.

    • Harvest the cells and lyse them using lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the this compound signaling pathway and the general workflow of the in vitro experiments.

CSRM617_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling ONECUT2->AR_Signaling Suppresses Apoptosis_Genes Pro-Apoptotic Gene Expression ONECUT2->Apoptosis_Genes Regulates Caspase3 Cleaved Caspase-3 Apoptosis_Genes->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound inhibits ONECUT2, leading to apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Seed Prostate Cancer Cells (PC-3, 22RV1, LNCaP, C4-2) treatment Treat with this compound (0.01-100 µM) start->treatment incubation Incubate for 48-72 hours treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability apoptosis_assay Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3/PARP) incubation->apoptosis_assay data_analysis Quantify Cell Growth Inhibition & Apoptotic Markers cell_viability->data_analysis apoptosis_assay->data_analysis conclusion Determine In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for in vitro assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for CSRM617 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Emerging research has identified OC2 as a key driver of aggressive prostate cancer variants that are independent of the androgen receptor (AR).[4][5] this compound binds directly to the OC2-HOX domain, inhibiting its function and leading to suppressed growth and induction of apoptosis in prostate cancer cells expressing moderate to high levels of OC2. These application notes provide detailed in vitro protocols for studying the effects of this compound on prostate cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of the AR transcriptional program and the activation of genes associated with neural differentiation. A key downstream effector of OC2 is the paternally expressed gene 10 (PEG10), which is downregulated upon treatment with this compound. The induction of apoptosis by this compound is mediated through the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).

This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 inhibits PEG10 PEG10 ONECUT2->PEG10 activates Apoptosis Apoptosis ONECUT2->Apoptosis inhibits CellGrowth Cell Growth & Proliferation ONECUT2->CellGrowth promotes PEG10->CellGrowth Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP leads to Caspase3_PARP->Apoptosis

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Data Presentation

The following tables summarize the reported in vitro effects of this compound on various prostate cancer cell lines.

Table 1: Inhibition of Cell Growth by this compound

Cell LineTreatment ConcentrationIncubation TimeReported Effect
PC-30.01-100 µM48 hoursInhibition of cell growth
22Rv120 nM-20 µM48 hoursInhibition of cell growth
LNCaP0.01-100 µM48 hoursInhibition of cell growth
C4-20.01-100 µM48 hoursInhibition of cell growth

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment ConcentrationIncubation TimeReported Effect
22Rv110-20 µM48 hoursConcentration-dependent cell death
22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP

Experimental Protocols

General Cell Culture of Prostate Cancer Cell Lines

Standard cell culture conditions for the prostate cancer cell lines mentioned are as follows. It is recommended to obtain cell lines from a reputable source like ATCC and follow their specific handling instructions.

  • Cell Lines: PC-3, 22Rv1, LNCaP, C4-2

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 mg/mL streptomycin.

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Add MTT reagent and incubate for 2-4 hours B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Prostate cancer cells (e.g., PC-3, 22Rv1, LNCaP, C4-2)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range is 20 nM to 20 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Apoptosis Detection by Western Blotting for Cleaved Caspase-3 and PARP

This protocol outlines the procedure to detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP levels.

cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with This compound (e.g., 20 µM) B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with chemiluminescence F->G

Caption: Workflow for Western blotting to detect apoptosis markers.

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Rabbit anti-cleaved Caspase-3

    • Rabbit anti-PARP

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed prostate cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound (e.g., 20 µM) or vehicle control for 72 hours.

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the protein samples on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and β-actin overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Visualize the protein bands using an imaging system. The presence of cleaved fragments of Caspase-3 (17/19 kDa) and PARP (89 kDa) will indicate apoptosis.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for CSRM617 in Mouse Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a novel small-molecule inhibitor targeting ONECUT2 (OC2), a transcription factor identified as a master regulator in aggressive and metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] OC2 plays a crucial role in the progression of prostate cancer by suppressing the androgen receptor (AR) signaling axis and promoting neuroendocrine differentiation.[1][4] this compound binds directly to the OC2-HOX domain, inhibiting its transcriptional activity and leading to reduced tumor growth and metastasis in preclinical mouse models. These application notes provide detailed protocols for the dosage and administration of this compound in mouse xenograft models of prostate cancer, based on published studies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the ONECUT2 transcription factor. This inhibition disrupts a key signaling pathway that contributes to prostate cancer progression and treatment resistance. The diagram below illustrates the known signaling pathway of ONECUT2 and the point of intervention for this compound.

CSRM617_Signaling_Pathway cluster_0 This compound Intervention cluster_1 ONECUT2 Regulation & Activity cluster_2 Cellular Outcomes This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits AR_FOXA1 AR & FOXA1 (Androgen Receptor Axis) ONECUT2->AR_FOXA1 Suppresses NE_Genes Neuroendocrine Differentiation Genes (e.g., PEG10) ONECUT2->NE_Genes Activates Hypoxia_Signaling Hypoxia Signaling (via SMAD3/HIF1α) ONECUT2->Hypoxia_Signaling Activates Tumor_Growth Tumor Growth & Metastasis AR_FOXA1->Tumor_Growth Promotes Treatment_Resistance Treatment Resistance NE_Genes->Treatment_Resistance Contributes to Apoptosis Apoptosis

Caption: Signaling pathway of ONECUT2 in prostate cancer and this compound's point of inhibition.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the key parameters and outcomes from preclinical studies of this compound in prostate cancer mouse models.

ParameterDetailsReference
Drug This compound
Target ONECUT2 (OC2)
Mouse Strain Nude or SCID/Beige Mice
Cancer Cell Line 22Rv1 (human mCRPC)
Xenograft Type Subcutaneous or Intracardiac (for metastasis)
Dosage 50 mg/kg
Administration Route Intraperitoneal (i.p.) Injection
Vehicle 2.5% DMSO in PBS
Frequency Daily
Efficacy - Significant reduction in tumor volume and weight (subcutaneous model)- Significant reduction in the onset and growth of diffuse metastases (intracardiac model)
Biomarker Down-regulation of PEG10 expression in tumors
Tolerability Well-tolerated, no significant effect on mouse body weight

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in mouse models of prostate cancer.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis A 1. Cell Culture (22Rv1 cells) B 2. Xenograft Implantation (Subcutaneous or Intracardiac) A->B C 3. Tumor Establishment & Mouse Randomization B->C D 4. Daily Treatment (Vehicle vs. 50 mg/kg this compound i.p.) C->D E 5. Monitor Tumor Growth (Calipers or Bioluminescence) D->E F 6. Monitor Animal Health (Body Weight, Clinical Signs) D->F G 7. Endpoint Analysis (Tumor Excision, IHC, Western Blot) E->G F->G

Caption: General experimental workflow for evaluating this compound in mouse xenograft models.

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of the dosing solution and the administration of this compound to mice.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 1 mL syringes with 27-30 gauge needles

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound in 100% DMSO. The concentration will depend on the required final volume and dose.

    • For example, to prepare a 2 mg/mL dosing solution for a 20g mouse (requiring a 1mg dose in 0.5mL), you would need to dilute the stock solution appropriately.

  • Preparation of Dosing Solution (2.5% DMSO in PBS):

    • On each day of dosing, prepare a fresh solution.

    • Calculate the total volume needed for all mice in a treatment group.

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add sterile PBS to achieve a final DMSO concentration of 2.5%. For example, for a 1 mL final volume, use 25 µL of the DMSO stock and 975 µL of sterile PBS.

    • Vortex briefly to ensure the solution is thoroughly mixed.

    • Prepare a vehicle control solution of 2.5% DMSO in PBS without this compound.

  • Intraperitoneal (i.p.) Administration:

    • Weigh each mouse to determine the precise volume of the dosing solution to administer (based on a 50 mg/kg dose).

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Slowly inject the calculated volume of the this compound solution or vehicle control.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Subcutaneous Xenograft Model

This protocol details the establishment and monitoring of subcutaneous prostate cancer tumors.

Materials:

  • 22Rv1 human prostate cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Immunodeficient mice (e.g., athymic nude)

Procedure:

  • Cell Preparation:

    • Culture 22Rv1 cells to ~80% confluency.

    • On the day of injection, harvest the cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse if required by institutional guidelines.

    • Inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of the mouse.

  • Tumor Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin daily i.p. injections of this compound (50 mg/kg) or vehicle as described in Protocol 1.

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or study duration), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for western blot or fixing in formalin for immunohistochemistry to assess PEG10 levels).

Protocol 3: Metastasis Model (Intracardiac Injection)

This protocol is for establishing a model of diffuse metastasis to evaluate the effect of this compound on cancer cell dissemination.

Materials:

  • Luciferase-tagged 22Rv1 cells

  • SCID/Beige mice (6-8 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin substrate

Procedure:

  • Cell Preparation:

    • Prepare luciferase-tagged 22Rv1 cells as described for the subcutaneous model, resuspending them in sterile PBS at 1 x 10^7 cells/mL.

  • Intracardiac Injection:

    • Anesthetize the mouse.

    • Position the mouse in dorsal recumbency.

    • Insert a 27-30 gauge needle into the left ventricle of the heart and slowly inject 100 µL of the cell suspension (1 million cells). Successful injection is often indicated by the immediate dispersal of blood into the syringe.

  • Treatment and Monitoring:

    • Allow 2-3 days for the cells to disseminate and begin forming metastatic lesions.

    • Randomize mice into treatment and control groups.

    • Initiate daily i.p. injections of this compound (50 mg/kg) or vehicle.

    • Perform weekly bioluminescence imaging to monitor the progression of metastases.

      • Administer D-luciferin (i.p.) to the mice.

      • After a short incubation period (typically 10-15 minutes), image the anesthetized mice using a bioluminescence imaging system.

      • Quantify the bioluminescent signal (photon flux) in regions of interest to track metastatic burden.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., adrenal glands, bone, liver) for histological confirmation of metastases and biomarker analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CSRM617 is a potent and selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] As a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC), OC2 represents a critical therapeutic target.[2] this compound binds directly to the OC2-HOX domain, exhibiting a binding affinity (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays.[1][2] Its mechanism of action involves the suppression of the AR transcriptional program and the induction of apoptosis, making it a valuable tool for cancer research and drug development.[2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-cancer activity.

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. The following tables summarize the recommended concentration ranges based on published data.

Table 1: this compound Concentration for Cell Growth Inhibition Assays

Cell Line(s)Concentration RangeIncubation TimeAssay TypeReference
PC-3, 22RV1, LNCaP, C4-20.01-100 μM48 hoursCell Growth Inhibition
Panel of Prostate Cancer Cells (including 22Rv1)20 nM - 20 μM48 hoursCell Growth Inhibition

Table 2: this compound Concentration for Apoptosis Induction Assays

Cell LineConcentrationIncubation TimeAssay TypeBiomarkersReference
22Rv110-20 μM48 hoursApoptosis Induction-
22Rv120 μM72 hoursApoptosis InductionCleaved Caspase-3, PARP

Table 3: this compound for Modulation of Gene Expression

Cell LineConcentration RangeIncubation TimeAssay TypeTarget GeneReference
22Rv1Not Specified4-16 hoursmRNA Expression Analysis (e.g., qRT-PCR)PEG10 (down-regulation)

Experimental Protocols

Herein are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Protocol 1: Cell Viability Assay (MTT/XTT or similar tetrazolium reduction assays)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value of this compound.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with this compound at final concentrations of 10 µM and 20 µM for 48 hours. Include a vehicle control (DMSO). For a 72-hour time point, a concentration of 20 µM can be used.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot for Apoptosis Markers

This protocol is used to detect the expression levels of key apoptosis-related proteins.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed and treat 22Rv1 cells with 20 µM this compound for 72 hours as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of cleaved Caspase-3 and PARP, normalized to a loading control like GAPDH. An increase in the cleaved forms of these proteins is indicative of apoptosis.

Mandatory Visualization

experimental_workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Prostate Cancer Cells (e.g., 22Rv1) treat Treat with this compound (0.01-100 µM) start->treat 24h incubation viability Cell Viability Assay (e.g., MTT) 48h incubation treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) 48-72h incubation treat->apoptosis western Western Blot (Cleaved Caspase-3, PARP) 72h incubation treat->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for evaluating this compound in cell-based assays.

signaling_pathway This compound This compound ONECUT2 ONECUT2 (Transcription Factor) This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_axis Androgen Receptor (AR) Axis ONECUT2->AR_axis Suppresses NE_genes Neuroendocrine & Neuronal Genes (e.g., PEG10) ONECUT2->NE_genes Activates Cell_Growth Cell Growth & Proliferation ONECUT2->Cell_Growth Promotes AR_target_genes AR Target Genes (e.g., PSA/KLK3) AR_axis->AR_target_genes Activates

Caption: Simplified signaling pathway of this compound action in prostate cancer cells.

References

Application Note: Western Blot Analysis of PARP Cleavage as a Marker of Apoptosis Induced by CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis.[1] Its dysregulation is a key characteristic of diseases like cancer.[1][2] A reliable method for detecting apoptosis is crucial for evaluating the efficacy of potential therapeutic agents. One of the definitive hallmarks of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[3][4] During the apoptotic cascade, executioner caspases, primarily caspase-3 and caspase-7, cleave PARP into an 89 kDa C-terminal fragment and a 24 kDa N-terminal fragment, rendering the enzyme inactive. This cleavage event prevents DNA repair-induced ATP depletion, ensuring the apoptotic process proceeds efficiently.

CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator in certain lethal prostate cancers. Studies have shown that this compound induces apoptosis in prostate cancer cell lines, marked by the appearance of cleaved caspase-3 and cleaved PARP. Therefore, Western blot analysis for cleaved PARP is a direct and effective method to quantify the pro-apoptotic activity of this compound. This application note provides a detailed protocol for this analysis.

Signaling Pathway of this compound-Induced PARP Cleavage

The diagram below illustrates the proposed pathway by which this compound leads to the cleavage of PARP. This compound inhibits the transcription factor ONECUT2, which triggers the activation of the caspase cascade, culminating in the activation of executioner caspases (Caspase-3/7). These activated caspases then cleave PARP, a key event in the execution phase of apoptosis.

CSRM617_Pathway cluster_drug cluster_cellular This compound This compound ONECUT2 ONECUT2 Inhibition This compound->ONECUT2 inhibits Caspase_Activation Caspase Cascade Activation ONECUT2->Caspase_Activation Caspase3_7 Activated Caspase-3/7 Caspase_Activation->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol details the steps for treating a cancer cell line with this compound and subsequently analyzing PARP cleavage by Western blot.

Experimental Workflow

The overall workflow involves cell culture and treatment, followed by protein extraction and quantification. Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect full-length and cleaved PARP.

WB_Workflow start 1. Cell Culture & Treatment (e.g., 22Rv1 cells + this compound) lysis 2. Cell Lysis & Protein Extraction (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds->transfer blocking 6. Blocking (5% Non-fat Milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-PARP) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Signal Detection (ECL Substrate) secondary_ab->detection analysis 10. Data Analysis & Quantification (Densitometry) detection->analysis

Caption: General workflow for Western blot analysis of PARP cleavage.
I. Materials and Reagents

  • Cell Line: Prostate cancer cell line (e.g., 22Rv1).

  • This compound: Stock solution in DMSO.

  • Cell Culture: Complete growth medium (e.g., RPMI-1640 with 10% FBS), 6-well plates.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli Sample Buffer (4X or 2X).

    • SDS-PAGE Gels (e.g., 4-12% Bis-Tris).

    • Tris-Glycine SDS Running Buffer.

    • Transfer Buffer.

    • PVDF or Nitrocellulose Membranes.

    • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

    • Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Enhanced Chemiluminescence (ECL) Substrate.

  • Antibodies:

    • Primary Antibody: Rabbit anti-human PARP antibody (recognizes both full-length ~116 kDa and cleaved ~89 kDa fragments).

    • Primary Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • Secondary Antibody: HRP-conjugated anti-mouse IgG.

II. Detailed Methodology

1. Cell Culture and this compound Treatment a. Seed 22Rv1 cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to attach overnight. b. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10 µM, 20 µM). Include a vehicle control (DMSO) at a concentration matching the highest dose of this compound. c. Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

2. Protein Extraction a. After incubation, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol. b. Based on the concentrations, calculate the volume of lysate needed to load 20-40 µg of protein per sample.

4. Sample Preparation and SDS-PAGE a. Mix the calculated volume of protein lysate with Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load 20-40 µg of denatured protein from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. d. Run the gel in Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel.

5. Western Blotting a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S (optional). c. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

6. Antibody Incubation a. Incubate the membrane with the primary anti-PARP antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation. b. The following day, wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature. d. Repeat the washing step (three times for 5-10 minutes each with TBST).

7. Signal Detection and Analysis a. Incubate the membrane with an ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal protein loading, the same membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin, GAPDH). d. Quantify the band intensities for full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using image analysis software (e.g., ImageJ). e. Normalize the intensity of the cleaved PARP fragment to the loading control. The ratio of cleaved PARP to full-length PARP can also be calculated to represent the extent of apoptosis.

Data Presentation and Expected Results

Treatment of susceptible cells with this compound is expected to result in a dose-dependent increase in the 89 kDa cleaved PARP fragment and a corresponding decrease in the 116 kDa full-length PARP band. The quantitative data can be summarized as shown in the table below.

Treatment GroupFull-Length PARP (Relative Intensity)Cleaved PARP (89 kDa) (Relative Intensity)Ratio (Cleaved / Full-Length PARP)
Vehicle (DMSO)1.00 ± 0.050.05 ± 0.010.05
This compound (10 µM)0.65 ± 0.080.45 ± 0.060.69
This compound (20 µM)0.25 ± 0.040.95 ± 0.113.80

Data are represented as mean ± standard deviation from three independent experiments and are hypothetical.

The Western blot protocol described here provides a robust and widely used method for detecting and quantifying apoptosis induced by the ONECUT2 inhibitor, this compound. The detection of a dose-dependent increase in the 89 kDa fragment of PARP serves as a reliable confirmation of caspase-mediated apoptosis, making it an essential assay in the preclinical evaluation of novel anti-cancer compounds.

References

CSRM617 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By binding directly to the OC2-HOX domain, this compound effectively suppresses AR-dependent and independent survival mechanisms, induces apoptosis, and inhibits metastasis in preclinical models of prostate cancer.[1][2] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vivo studies, and an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physicochemical and Pharmacological Properties

ParameterValueReference
TargetONECUT2 (OC2)
Binding Affinity (Kd)7.43 µM
FormulationThis compound (free base), this compound hydrochloride
Molecular WeightVaries by formN/A

Table 2: In Vitro Efficacy

Cell LinesConcentration RangeDurationEffectReference
PC-3, 22Rv1, LNCaP, C4-20.01-100 µM48 hoursInhibition of cell growth
22Rv110-20 µM48 hoursInduction of apoptosis
22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP

Table 3: In Vivo Efficacy and Dosing

Animal ModelCell LineAdministration RouteDosageVehicleKey FindingsReference
Nude Mice22Rv1 (subcutaneous xenograft)Intraperitoneal (i.p.)50 mg/kg/day2.5% DMSO in PBSSignificant reduction in tumor volume and weight
SCID Mice22Rv1 (intracardiac injection)Intraperitoneal (i.p.)50 mg/kg/dayNot specifiedSignificant reduction in metastasis
SCID Mice22Rv1 (xenograft)Oral (p.o.)50 mg/kg/day for 20 daysNot specifiedInhibition of tumor growth

Experimental Protocols

Preparation of this compound for In Vivo Administration

The hydrochloride salt of this compound is recommended for its enhanced water solubility and stability. Below are several vehicle formulations that can be used to prepare this compound for in vivo studies. A solubility of at least 2.5 mg/mL is achievable with these formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Weigh the desired amount of this compound hydrochloride.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the vehicle to the this compound hydrochloride powder.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved, resulting in a clear solution.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

  • Weigh the desired amount of this compound hydrochloride.

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.

  • Add the vehicle to the this compound hydrochloride powder.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

  • Weigh the desired amount of this compound hydrochloride.

  • Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.

  • Add the vehicle to the this compound hydrochloride powder.

  • Vortex and/or sonicate until the compound is fully dissolved.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For studies with a continuous dosing period exceeding two weeks, careful consideration of the vehicle choice is advised.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.

in_vivo_workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) implantation Subcutaneous Implantation of Cells cell_culture->implantation animal_acclimation Animal Acclimation (e.g., Nude Mice) animal_acclimation->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Downstream Analysis (e.g., PEG10 levels) endpoint->analysis

In vivo xenograft study workflow.

Mechanism of Action and Signaling Pathway

This compound targets ONECUT2, a transcription factor that plays a critical role in the progression of lethal prostate cancer. ONECUT2 acts as a master regulator that suppresses the androgen receptor (AR) signaling axis and promotes a neuroendocrine phenotype. By inhibiting ONECUT2, this compound can restore AR signaling suppression and inhibit the growth and metastasis of prostate cancer cells. A key downstream target of ONECUT2 is PEG10, a gene associated with neuroendocrine prostate cancer, and this compound has been shown to down-regulate its expression in vivo.

The diagram below illustrates the proposed signaling pathway affected by this compound.

signaling_pathway cluster_nucleus Cell Nucleus This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibition AR_axis Androgen Receptor (AR) Signaling Axis ONECUT2->AR_axis Suppression NE_genes Neuroendocrine Differentiation Genes (e.g., PEG10) ONECUT2->NE_genes Activation Apoptosis Apoptosis AR_axis->Apoptosis Suppression of NE_genes->Apoptosis Suppression of

This compound signaling pathway.

References

Application Notes and Protocols: A Comparative Analysis of ONECUT2 Inhibition by Lentiviral shRNA Knockdown and CSRM617 Treatment in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One cut domain family member 2 (ONECUT2) has emerged as a critical transcription factor and master regulator in the progression of aggressive prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its role in promoting androgen receptor (AR)-independent cell growth and neuroendocrine differentiation makes it a compelling therapeutic target.[3][4] This document provides a detailed comparative analysis of two key methods for inhibiting ONECUT2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule CSRM617.

This guide offers a summary of the quantitative effects of each method on prostate cancer models, detailed experimental protocols for their application, and visual representations of the underlying signaling pathways and experimental workflows.

ONECUT2 Signaling Pathway in Prostate Cancer

ONECUT2 plays a pivotal role in reprogramming the transcriptional landscape of prostate cancer cells, leading to decreased dependence on the androgen receptor signaling axis and the acquisition of more aggressive, neuroendocrine-like features. A simplified representation of the ONECUT2 signaling pathway is depicted below.

ONECUT2_Signaling_Pathway REST REST ONECUT2 ONECUT2 REST->ONECUT2 represses TP53_RB1 TP53/RB1 deletion TP53_RB1->ONECUT2 activates AR_signaling AR Signaling (KLK3, KLK2) ONECUT2->AR_signaling represses FOXA1 FOXA1 ONECUT2->FOXA1 represses NE_diff Neuroendocrine Differentiation (SYP, CHGA, PEG10) ONECUT2->NE_diff activates Hypoxia Hypoxia (via SMAD3/HIF1α) ONECUT2->Hypoxia activates Cell_Cycle Cell Cycle Progression ONECUT2->Cell_Cycle promotes Angiogenesis Angiogenesis ONECUT2->Angiogenesis promotes Metastasis Metastasis ONECUT2->Metastasis promotes

Caption: ONECUT2 Signaling Cascade in Prostate Cancer.

Comparative Efficacy: shRNA Knockdown vs. This compound Treatment

Both lentiviral shRNA-mediated knockdown of ONECUT2 and treatment with the small molecule inhibitor this compound have demonstrated significant anti-tumor effects in preclinical models of prostate cancer. This compound's efficacy is directly linked to ONECUT2 expression, as its effects are minimal in cells where ONECUT2 has been depleted using shRNA.[5] This indicates that this compound's primary mechanism of action is the specific inhibition of ONECUT2.

In Vitro Effects
ParameterLentiviral shRNA Knockdown of ONECUT2This compound TreatmentProstate Cancer Cell LinesReference
Cell Viability Significant reduction in cell proliferation.Inhibition of cell growth in a dose-dependent manner (IC50 values in the low micromolar range).LNCaP, C4-2, 22Rv1, PC-3
Apoptosis Induction of extensive apoptosis.Induction of apoptosis, evidenced by increased cleaved Caspase-3 and PARP.LNCaP, C4-2, 22Rv1
Gene Expression Downregulation of ONECUT2 target genes (e.g., PEG10).Time-dependent decrease in PEG10 mRNA expression.22Rv1
In Vivo Effects
ParameterLentiviral shRNA Knockdown of ONECUT2This compound Treatment (50 mg/kg daily)Xenograft ModelReference
Tumor Growth Inhibition of tumor growth.Significant reduction in tumor volume and weight.22Rv1 subcutaneous xenografts
Metastasis Inhibition of metastasis.Significant reduction in the onset and growth of diffuse metastases.22Rv1 intracardiac injection model
Biomarker Modulation N/ASignificant downregulation of PEG10 protein levels in tumors.22Rv1 xenografts

Experimental Protocols

Lentiviral shRNA Knockdown of ONECUT2

This protocol outlines the steps for the stable knockdown of ONECUT2 in prostate cancer cell lines using lentiviral particles.

Lentiviral_shRNA_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_selection Selection & Validation plate_cells Plate Prostate Cancer Cells add_polybrene Add Polybrene (e.g., 8 µg/mL) plate_cells->add_polybrene add_virus Add Lentiviral Particles (MOI optimization required) add_polybrene->add_virus incubate_24h Incubate 24h add_virus->incubate_24h change_media Change to Fresh Media incubate_24h->change_media add_puromycin Add Puromycin (e.g., 1-10 µg/mL) change_media->add_puromycin select_clones Select Resistant Clones add_puromycin->select_clones validate_kd Validate Knockdown (qRT-PCR, Western Blot) select_clones->validate_kd

Caption: Workflow for Lentiviral shRNA Knockdown.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1, LNCaP)

  • Complete growth medium

  • Lentiviral particles containing shRNA targeting ONECUT2 (and non-targeting control)

  • Polybrene

  • Puromycin

  • 6-well plates

  • Reagents for RNA and protein extraction

  • Reagents for qRT-PCR and Western blotting

Procedure:

  • Cell Plating: Seed 1 x 10^5 to 2 x 10^5 cells per well in a 6-well plate in complete growth medium. Incubate overnight at 37°C and 5% CO2. Cells should be 50-70% confluent at the time of transduction.

  • Transduction:

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL.

    • Thaw the lentiviral particles on ice and add the appropriate volume to each well to achieve the desired multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal condition for your cell line.

    • Gently swirl the plate to mix and incubate for 18-24 hours.

  • Selection:

    • After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.

  • Validation of Knockdown:

    • Expand the puromycin-resistant colonies.

    • Validate the knockdown of ONECUT2 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

This compound Treatment

This protocol describes the in vitro treatment of prostate cancer cells with the ONECUT2 inhibitor, this compound.

Materials:

  • Prostate cancer cell line

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Reagents for viability and apoptosis assays

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells per well). Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the cells for the desired time period (e.g., 48-72 hours).

  • Assessment of Cellular Effects:

    • Cell Viability: Perform an MTT or similar cell viability assay to determine the effect of this compound on cell proliferation.

    • Apoptosis: Conduct an Annexin V/Propidium Iodide staining assay followed by flow cytometry to quantify the percentage of apoptotic cells.

    • Western Blotting: Analyze protein lysates by Western blotting to assess the levels of apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and ONECUT2 downstream targets (e.g., PEG10).

Key Experimental Assays

a) Cell Viability (MTT) Assay

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with shRNA or this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (~570nm) add_solubilizer->read_absorbance

Caption: MTT Cell Viability Assay Workflow.

b) Apoptosis (Annexin V) Assay

AnnexinV_Workflow treat_cells Treat Cells with shRNA or this compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_cells Stain with Annexin V and Propidium Iodide resuspend->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow

Caption: Annexin V Apoptosis Assay Workflow.

c) Western Blot Analysis

Western_Blot_Workflow cell_lysis Prepare Cell Lysates protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detect Signal secondary_ab->detection

Caption: Western Blot Analysis Workflow.

Conclusion

Both lentiviral shRNA knockdown and the small molecule inhibitor this compound are effective tools for targeting ONECUT2 in prostate cancer research. Lentiviral shRNA offers a method for stable, long-term suppression of ONECUT2, which is ideal for studying the fundamental roles of this transcription factor. This compound, on the other hand, provides a pharmacologically relevant approach to inhibit ONECUT2 function, making it a valuable tool for preclinical drug development studies. The choice between these two methods will depend on the specific experimental goals. The protocols and comparative data presented here provide a foundation for researchers to effectively utilize these powerful techniques to further investigate the role of ONECUT2 in prostate cancer and to develop novel therapeutic strategies.

References

Application Notes and Protocols for Monitoring Tumor Growth in Xenograft Models Treated with CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a novel small-molecule inhibitor that targets ONECUT2 (OC2), a master transcriptional regulator implicated in the progression of aggressive and castration-resistant prostate cancer (CRPC).[1][2][3] OC2 has been identified as a key driver of androgen receptor (AR) independence and the transition to neuroendocrine prostate cancer (NEPC), a highly aggressive subtype with poor prognosis.[2][4] this compound binds directly to the OC2-HOX domain, inhibiting its transcriptional activity. This inhibition leads to the suppression of OC2 target genes, such as PEG10, which is involved in neuroendocrine differentiation. Consequently, this compound induces apoptosis and has been shown to significantly reduce tumor growth and metastasis in preclinical xenograft models of prostate cancer. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a xenograft model, from tumor implantation to downstream molecular analysis.

Data Presentation

Note: The following quantitative data is illustrative and based on findings reported in the literature where this compound significantly inhibited tumor growth. The actual data can be found in the primary research articles.

Table 1: Effect of this compound on Tumor Volume in 22Rv1 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control152 ± 15310 ± 25650 ± 451100 ± 801850 ± 120
This compound (50 mg/kg)155 ± 14250 ± 20400 ± 30550 ± 40700 ± 55
p-value>0.05<0.05<0.01<0.001<0.001

Table 2: Final Tumor Weight and Body Weight Changes

Treatment GroupFinal Tumor Weight (g)Change in Body Weight (%)
Vehicle Control1.9 ± 0.3+ 2.5 ± 1.0
This compound (50 mg/kg)0.8 ± 0.15+ 1.8 ± 1.2
p-value<0.001>0.05

Mandatory Visualizations

ONECUT2_Signaling_Pathway cluster_regulation Regulation of ONECUT2 cluster_downstream Downstream Effects of ONECUT2 cluster_outcomes Cellular Outcomes REST REST ONECUT2 ONECUT2 REST->ONECUT2 Represses AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates Neuroendocrine_Genes Neuroendocrine Differentiation Genes ONECUT2->Neuroendocrine_Genes Activates AR->REST Maintains AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates FOXA1->AR_Target_Genes Co-activates Neuroendocrine_Differentiation Neuroendocrine Differentiation PEG10->Neuroendocrine_Differentiation Neuroendocrine_Genes->Neuroendocrine_Differentiation Tumor_Growth_Metastasis Tumor Growth & Metastasis AR_Target_Genes->Tumor_Growth_Metastasis This compound This compound This compound->ONECUT2 Inhibits AR_Independence AR Independence AR_Independence->Tumor_Growth_Metastasis Neuroendocrine_Differentiation->Tumor_Growth_Metastasis

Caption: ONECUT2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Cell_Culture 22Rv1 Cell Culture Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Tumor Implantation in Nude Mice Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Tumor_Weight Tumor Weight Measurement Endpoint->Tumor_Weight IHC Immunohistochemistry (IHC) Endpoint->IHC Western_Blot Western Blot Endpoint->Western_Blot Data_Analysis Data Analysis & Reporting Tumor_Weight->Data_Analysis IHC->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Xenograft Study.

Experimental Protocols

Protocol 1: In Vivo Xenograft Study

1.1. Cell Culture

  • Cell Line: 22Rv1 human prostate carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

1.2. Tumor Implantation

  • Animals: Male athymic nude mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Cell Preparation: Harvest 22Rv1 cells at 80-90% confluency using trypsin-EDTA. Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

1.3. Tumor Monitoring and Treatment

  • Tumor Measurement: Monitor tumor growth by measuring the length (l) and width (w) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (l x w²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into two groups: Vehicle Control and this compound treatment.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water) at a concentration for a 50 mg/kg dose.

  • Administration: Administer this compound (50 mg/kg) or vehicle daily via oral gavage.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Observe animals daily for any signs of toxicity.

1.4. Study Endpoint and Tissue Collection

  • Endpoint Criteria: The study may be terminated after a predetermined period (e.g., 28 days) or when tumors in the control group reach a specific size (e.g., 2000 mm³).

  • Euthanasia and Tissue Collection: At the endpoint, euthanize mice according to institutional guidelines. Excise the tumors, measure their final weight, and divide them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in 10% neutral buffered formalin for IHC).

Protocol 2: Immunohistochemistry (IHC)

2.1. Tissue Preparation

  • Fix tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

2.2. Staining

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against proteins of interest (e.g., ONECUT2, Ki-67, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

2.3. Analysis

  • Image slides using a light microscope.

  • Quantify staining intensity and the percentage of positive cells using appropriate image analysis software.

Protocol 3: Western Blot Analysis

3.1. Protein Extraction

  • Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

3.2. Electrophoresis and Transfer

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

3.3. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ONECUT2, PEG10, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.4. Analysis

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Immunohistochemical Analysis of ONECUT2 in CSRM617-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ONECUT2 (One Cut Homeobox 2) is a transcription factor that has been identified as a key driver in the progression of several cancers, including prostate, colorectal, and small cell lung cancer.[1] Elevated expression of ONECUT2 is often associated with more aggressive disease, metastasis, and the development of resistance to standard therapies.[1][2] In prostate cancer, for instance, ONECUT2 is a master regulator of androgen receptor networks and is implicated in the transition to castration-resistant prostate cancer (CRPC).[3][4]

CSRM617 is a novel small-molecule inhibitor that selectively targets the HOX domain of ONECUT2, disrupting its ability to bind to DNA and regulate gene expression. Preclinical studies have demonstrated that this compound can suppress tumor growth and metastasis in mouse models, making it a promising therapeutic agent. One of the known downstream targets of ONECUT2 is PEG10 (Paternally Expressed Gene 10), which is also implicated in cancer progression. Inhibition of ONECUT2 by this compound has been shown to significantly down-regulate PEG10 expression.

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of ONECUT2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, particularly in the context of evaluating the efficacy of this compound treatment.

Signaling Pathway and Drug Mechanism

ONECUT2 acts as a master transcriptional regulator. Its inhibition by this compound is hypothesized to block the transcription of target genes that promote tumor growth and survival. The diagram below illustrates the proposed mechanism of action.

ONECUT2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ONECUT2 ONECUT2 DNA DNA (Promoter Region) ONECUT2->DNA Binds to HOX domain PEG10_Gene PEG10 Gene Transcription Transcription PEG10_Gene->Transcription PEG10_mRNA PEG10 mRNA Transcription->PEG10_mRNA This compound This compound This compound->ONECUT2 Inhibits Translation Translation PEG10_mRNA->Translation PEG10_Protein PEG10 Protein Translation->PEG10_Protein Tumor Progression Tumor Progression PEG10_Protein->Tumor Progression Promotes

Caption: Mechanism of this compound inhibition of the ONECUT2 signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from IHC analysis of tumor xenografts treated with either a vehicle control or this compound. The data is presented as the mean H-score, a semi-quantitative method that combines staining intensity and the percentage of positive cells.

Treatment GroupTarget ProteinMean H-Score (± SD)Percent Change vs. Vehiclep-value
Vehicle ControlONECUT2220 ± 25--
This compound (50 mg/kg)ONECUT2210 ± 30-4.5%> 0.05 (ns)
Vehicle ControlPEG10180 ± 20--
This compound (50 mg/kg)PEG1065 ± 15-63.9%< 0.001

ns = not significant

Note: this compound is not expected to significantly alter the overall expression level of the ONECUT2 protein itself, but rather to inhibit its function. The significant decrease in the expression of the downstream target, PEG10, serves as a pharmacodynamic biomarker of this compound activity.

Experimental Protocols

Immunohistochemistry (IHC) Workflow

The following diagram outlines the key steps for the immunohistochemical staining of ONECUT2 in FFPE tissues.

IHC_Workflow start Start: FFPE Tumor Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, Citrate Buffer pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-ONECUT2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration end End: Microscopic Analysis dehydration->end

Caption: Standard workflow for immunohistochemistry on FFPE sections.

Detailed IHC Protocol for ONECUT2

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide (3%)

  • Blocking Solution: 5% normal goat serum in PBST

  • Primary Antibody: Rabbit polyclonal anti-ONECUT2 antibody (e.g., Proteintech 21916-1-AP), diluted 1:200 in blocking solution.

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 10 minutes each.

    • Immerse in 100% ethanol, 2 changes for 5 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 15-20 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse slides with PBST, 3 changes for 5 minutes each.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBST, 3 changes for 5 minutes each.

    • Apply Blocking Solution and incubate for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution (do not rinse).

    • Apply the diluted anti-ONECUT2 primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBST, 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse with PBST, 3 changes for 5 minutes each.

    • Prepare and apply the DAB substrate solution. Incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • Dehydrate through an ethanol series (70%, 95%, 100%) and xylene.

    • Apply mounting medium and a coverslip.

Expected Results:

  • Positive Staining: A brown precipitate (DAB) localized to the nucleus of tumor cells.

  • Negative Control: Omission of the primary antibody should result in no specific staining.

  • Effect of this compound: As ONECUT2 is the direct target of this compound, its expression level may not change significantly. However, a marked decrease in the nuclear staining of its downstream target, PEG10, would be expected in this compound-treated tumors compared to vehicle controls. The protocol for PEG10 would be identical, substituting the appropriate primary antibody.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CSRM617 Concentration for Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of CSRM617, a small molecule inhibitor of the ONECUT2 (OC2) transcription factor, for various prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in prostate cancer?

A1: this compound is a selective, small-molecule inhibitor of ONECUT2 (OC2), a transcription factor that acts as a master regulator in aggressive, metastatic castration-resistant prostate cancer (mCRPC).[1] OC2 promotes cancer cell survival and is associated with a shift towards androgen receptor (AR) independence and neuroendocrine differentiation. This compound directly binds to the OC2-HOX domain, inhibiting its function.[1] This leads to the suppression of OC2 target genes, such as PEG10, and can induce apoptosis in prostate cancer cells that express high levels of OC2.[1]

Q2: Which prostate cancer cell lines are most responsive to this compound?

A2: The responsiveness of prostate cancer cell lines to this compound is positively correlated with their expression levels of ONECUT2.[1] Cell lines with higher OC2 expression are generally more sensitive to the inhibitory effects of this compound. The 22Rv1 cell line, which is a model for castration-resistant prostate cancer, has been shown to be responsive to this compound.[1] It is recommended to assess the OC2 expression levels in the specific cell line of interest to predict its potential sensitivity to this compound.

Q3: What is the recommended starting concentration range for this compound in in vitro experiments?

A3: Based on available data, a broad concentration range of 20 nM to 20 µM is recommended for initial dose-response studies with this compound in prostate cancer cell lines for a 48-hour treatment period. For apoptosis induction, concentrations around 20 µM for 48 to 72 hours have been shown to be effective in the 22Rv1 cell line. However, the optimal concentration is cell line-dependent and should be determined empirically.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to adhere to the manufacturer's instructions for the specific formulation of this compound being used. Stock solutions should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the final concentration of the solvent in the media should be kept to a minimum (typically ≤0.1% DMSO) to avoid solvent-induced cytotoxicity.

Data Presentation: Effective Concentrations of this compound

Cell LineEfficacy MetricConcentration RangeTreatment DurationReference
22Rv1Growth Inhibition20 nM - 20 µM48 hours
22Rv1Apoptosis Induction~20 µM48 - 72 hours
Other PC Cell LinesGrowth Inhibition20 nM - 20 µM48 hours

Experimental Protocols

Determining Optimal this compound Concentration using an MTT Assay

This protocol provides a detailed methodology for a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, DU-145)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A common starting range is from 1 nM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant cell death even at high this compound concentrations 1. The cell line may have low OC2 expression. 2. Insufficient treatment duration. 3. Inactive this compound compound.1. Verify the OC2 expression level in your cell line via Western blot or qPCR. 2. Increase the treatment duration (e.g., to 72 or 96 hours). 3. Use a fresh, properly stored batch of this compound.
High background in MTT assay 1. Contamination of cell culture. 2. Precipitation of this compound in the medium.1. Regularly check for mycoplasma and bacterial/fungal contamination. 2. Visually inspect the wells for any precipitate. If observed, try a different solvent or reduce the final concentration.
Inconsistent IC50 values across experiments 1. Variation in cell passage number. 2. Differences in cell confluence at the time of treatment. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment. 3. Standardize all incubation times throughout the experimental protocol.

Visualizations

ONECUT2_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Cell_Growth Cell Growth & Survival This compound->Cell_Growth Inhibits AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates NE_diff Neuroendocrine Differentiation ONECUT2->NE_diff Promotes ONECUT2->Cell_Growth Promotes AR_program AR Transcriptional Program AR->AR_program Activates FOXA1->AR_program Co-activates PEG10->NE_diff Promotes

Caption: Simplified signaling pathway of ONECUT2 in prostate cancer and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound (48-72 hours) prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the optimal concentration of this compound using an MTT assay.

References

Troubleshooting CSRM617 solubility issues for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with CSRM617 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] OC2 is a master regulator of the androgen receptor (AR) network and is implicated in the progression of lethal prostate cancer.[1][3][4] this compound binds directly to the OC2-HOX domain, inhibiting its function. This inhibition leads to the suppression of the AR signaling axis and induces apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.

Q2: I am observing precipitation of this compound in my vehicle upon preparation. What could be the cause?

A2: Precipitation of this compound is likely due to its low aqueous solubility. The free base form of this compound has limited solubility in aqueous solutions. To enhance solubility and stability, it is recommended to use the hydrochloride salt form, this compound hydrochloride, which generally exhibits improved water solubility. If precipitation still occurs, it may be due to the concentration exceeding the solubility limit in the chosen vehicle or improper mixing of components.

Q3: What are the recommended vehicles for dissolving this compound for in vivo injections?

A3: Due to its hydrophobic nature, a co-solvent system is necessary for the in vivo administration of this compound. Several formulations have been successfully used to achieve a concentration of at least 2.5 mg/mL. The choice of vehicle should balance solubilizing capacity with potential for toxicity in the animal model.

Q4: Are there general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A4: Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs. These include:

  • Co-solvents: Utilizing water-miscible organic solvents to increase solubility.

  • Surfactants: Employing agents to form micelles that encapsulate the hydrophobic compound.

  • Inclusion Complexes: Using cyclodextrins to form complexes that improve solubility.

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS).

  • Particle Size Reduction: Decreasing the particle size to increase the surface area and dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound for in vivo experiments.

Issue Potential Cause Troubleshooting Steps
This compound Precipitation During Formulation The concentration of this compound exceeds its solubility in the chosen vehicle.- Ensure you are using this compound hydrochloride, which has better solubility than the free base.- Perform a small-scale solubility test to determine the maximum soluble concentration in your vehicle.- Gently warm the solution and/or use sonication to aid dissolution.- Prepare the formulation fresh before each use.
Improper mixing of co-solvent components.- Always dissolve this compound in the organic solvent (e.g., DMSO) first before adding aqueous components.- Add aqueous solutions slowly while vortexing to prevent the compound from crashing out.
Inconsistent or No Observable In Vivo Effect Poor bioavailability due to the route of administration or formulation.- Switch to an intravenous (IV) or intraperitoneal (IP) route of administration for more consistent systemic exposure.- Re-evaluate your formulation based on the recommended protocols to ensure optimal solubility.
Rapid metabolism and clearance of the compound.- Increase the dosing frequency based on the expected half-life of this compound.- Perform a dose-response study to determine the optimal therapeutic dose.
Adverse Reactions in Animals Post-Injection The vehicle itself is causing toxicity.- Reduce the concentration of organic solvents like DMSO in your formulation if possible.- Ensure the final formulation is at a physiological pH (7.2-7.4).- Review the toxicity data for your chosen excipients.
The injection was administered too quickly.- Administer the injection slowly and at a consistent rate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Properties

PropertyValueReference
Chemical Formula C10H13N3O5
Molecular Weight 255.23 g/mol
Binding Affinity (Kd) 7.43 µM (for ONECUT2-HOX domain)

Table 2: In Vivo Formulation Protocols for this compound Hydrochloride

ProtocolVehicle CompositionAchieved SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.57 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.57 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.57 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Formulation (Co-solvent/Surfactant)

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a 10% final concentration.

  • Vortex the mixture until the this compound hydrochloride is completely dissolved.

  • Add the required volume of PEG300 (to achieve a 40% final concentration) and vortex until the solution is clear.

  • Add the required volume of Tween-80 (to achieve a 5% final concentration) and vortex to mix thoroughly.

  • Slowly add the required volume of saline (to achieve a 45% final concentration) to the mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh before each administration.

Visualizations

CSRM617_Signaling_Pathway cluster_0 This compound Action cluster_1 Transcription Regulation cluster_2 Cellular Outcomes This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR Androgen Receptor (AR) ONECUT2->AR Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits TumorGrowth Tumor Growth & Metastasis ONECUT2->TumorGrowth Promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Activates PARP Cleaved PARP Apoptosis->PARP Activates experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration start Weigh this compound HCl dissolve_dmso Dissolve in DMSO start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex Thoroughly add_saline->vortex inspect Inspect for Clarity vortex->inspect administer Administer to Animal Model (e.g., Oral Gavage) inspect->administer Clear Solution observe Observe for Therapeutic Effect and Adverse Reactions administer->observe troubleshooting_logic start Precipitation Observed? check_form Using this compound HCl? start->check_form Yes solution Problem Solved start->solution No check_concentration Concentration too high? check_form->check_concentration Yes no_solution Consult Formulation Expert check_form->no_solution No, switch to HCl salt check_mixing Mixing order correct? check_concentration->check_mixing No check_concentration->no_solution Yes, reduce concentration check_mixing->solution No, correct mixing order check_mixing->no_solution Yes

References

How to minimize toxicity of CSRM617 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CSRM617 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported tolerability of this compound in animal models?

A1: this compound is generally reported to be well-tolerated in mouse models of prostate cancer.[1] In one study, daily administration of this compound at a dose of 50 mg/kg did not result in any significant effects on the body weight of the mice.[1][2] However, as with any experimental compound, it is crucial to conduct independent tolerability studies in the specific animal model and strain being used.

Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?

A2: Based on published preclinical studies, a dose of 50 mg/kg administered daily has been shown to be effective in reducing tumor growth and metastasis in mouse models of prostate cancer without causing overt signs of toxicity.[1] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Q3: What vehicle can be used to formulate this compound for in vivo administration?

A3: A formulation of 2.5% DMSO in PBS has been used for the intraperitoneal injection of this compound in mice.[3] When preparing formulations, it is essential to ensure the complete dissolution of the compound and to prepare fresh solutions regularly. It is also advisable to include a vehicle-only control group in your experiments to assess any potential toxicity from the formulation itself.

Q4: What are the known on-target effects of this compound that I should be aware of?

A4: this compound is an inhibitor of the transcription factor ONECUT2. ONECUT2 is involved in the regulation of androgen receptor signaling and has been implicated in the development of neuroendocrine features in prostate cancer. Inhibition of ONECUT2 by this compound leads to the downregulation of its target genes, such as PEG10, and can induce apoptosis in cancer cells. While these on-target effects are desirable for anti-cancer efficacy, it is important to consider potential effects in other tissues where ONECUT2 may play a physiological role.

Troubleshooting Guides

This section provides guidance on how to address common issues that may arise during in vivo studies with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Unexpected Animal Deaths - Formulation Error: Incorrect concentration of this compound, precipitation of the compound, or contamination of the formulation.- Administration Error: Incorrect route of administration or accidental overdose.- Acute Toxicity: The administered dose is above the maximum tolerated dose (MTD) for the specific animal model.- Verify Formulation: Re-check all calculations and preparation steps. Ensure the compound is fully dissolved. Prepare a fresh batch of the formulation.- Review Administration Technique: Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection).- Dose Reduction: Immediately reduce the dose in subsequent animals. Conduct a formal MTD study to determine a safe dose range.
Significant Weight Loss (>15-20%) - Compound-related Toxicity: The dose of this compound may be too high, leading to systemic toxicity.- Vehicle Toxicity: The vehicle used for formulation (e.g., DMSO) may be causing adverse effects.- Tumor Burden: In efficacy studies, a large tumor burden can lead to cancer cachexia.- Dose Adjustment: Reduce the dose of this compound or decrease the frequency of administration.- Vehicle Control: Ensure a vehicle-only control group is included to assess the toxicity of the formulation itself. If the vehicle is toxic, consider alternative formulations.- Monitor Tumor Growth: Correlate weight loss with tumor volume. If cachexia is suspected, this should be noted as a potential confounding factor.
Local Irritation at Injection Site - Formulation Properties: High concentration of DMSO or precipitation of the compound can cause local tissue irritation.- Injection Technique: Improper injection technique can lead to tissue damage.- Optimize Formulation: Try to reduce the concentration of DMSO in the formulation if possible. Ensure the compound is fully dissolved before injection.- Refine Technique: Ensure proper needle size and injection volume for the chosen route of administration. Rotate injection sites if possible.
Lack of Efficacy - Suboptimal Dose: The dose of this compound may be too low to achieve a therapeutic effect.- Formulation/Bioavailability Issues: The compound may not be reaching the target tissue at sufficient concentrations.- Tumor Model Resistance: The chosen animal model may be resistant to ONECUT2 inhibition.- Dose Escalation: If the compound is well-tolerated, consider a dose-escalation study to see if a higher dose improves efficacy.- Pharmacokinetic (PK) Studies: If possible, conduct PK studies to measure the concentration of this compound in plasma and tumor tissue.- Alternative Models: Consider testing this compound in different prostate cancer models.

Data Presentation

The following table provides a template for recording and summarizing key quantitative data during a tolerability study of this compound.

Table 1: Summary of Tolerability Data for this compound in Animal Studies

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Number of Animals
Mortality
Mean Body Weight Change (%)
Clinical Observations (e.g., lethargy, ruffled fur)
Complete Blood Count (CBC)
    - White Blood Cells
    - Red Blood Cells
    - Hemoglobin
    - Platelets
Serum Chemistry
    - ALT (Alanine Aminotransferase)
    - AST (Aspartate Aminotransferase)
    - BUN (Blood Urea Nitrogen)
    - Creatinine
Gross Necropsy Findings
Histopathology (Key Organs)

Experimental Protocols

Protocol: Short-Term Tolerability Study of this compound in Mice

1. Objective: To determine the maximum tolerated dose (MTD) and to assess the general tolerability of this compound in mice following daily administration for 14 days.

2. Materials:

  • This compound

  • Vehicle (e.g., 2.5% DMSO in sterile PBS)

  • Healthy, age-matched mice (e.g., C57BL/6 or a relevant tumor-bearing strain)

  • Standard animal housing and husbandry supplies

  • Calibrated balance for body weight measurements

  • Syringes and needles for administration

  • Blood collection supplies (e.g., EDTA and serum separator tubes)

3. Methods:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-4 escalating doses of this compound). A group size of 5-10 animals per sex is recommended.

  • Formulation Preparation: Prepare the dosing solutions of this compound in the chosen vehicle. Ensure the compound is fully dissolved. Prepare fresh formulations as needed to ensure stability.

  • Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection) daily for 14 consecutive days. The dosing volume should be consistent across all groups.

  • Monitoring:

    • Clinical Observations: Observe animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, or the presence of ruffled fur.

    • Body Weight: Record the body weight of each animal before dosing on Day 1 and then daily throughout the study.

    • Food and Water Consumption: Monitor and record food and water consumption for each cage.

  • Blood Collection: At the end of the 14-day treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy and Histopathology:

    • Following blood collection, euthanize the animals.

    • Perform a thorough gross necropsy on all animals, examining all major organs and tissues.

    • Collect key organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin for potential histopathological analysis.

4. Data Analysis:

  • Calculate the mean body weight change for each group.

  • Analyze CBC and serum chemistry data for any significant differences between the treatment groups and the vehicle control.

  • Summarize all clinical observations, gross necropsy findings, and histopathology results.

  • The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Mandatory Visualization

Below are diagrams illustrating key concepts related to the mechanism of action of this compound and a general experimental workflow.

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction AR Androgen Receptor (AR) ONECUT2->AR Suppression PEG10 PEG10 (Downstream Target) ONECUT2->PEG10 Activation ONECUT2->Apoptosis Inhibition

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start: Tolerability Study Design acclimation Animal Acclimation start->acclimation grouping Randomization and Group Allocation acclimation->grouping formulation This compound Formulation Preparation grouping->formulation administration Daily Administration (14 Days) formulation->administration monitoring Daily Monitoring (Clinical Signs, Body Weight) administration->monitoring blood_collection Blood Collection (Day 14) monitoring->blood_collection necropsy Necropsy and Tissue Collection blood_collection->necropsy analysis Data Analysis (MTD Determination) necropsy->analysis end End: Tolerability Profile Established analysis->end

Caption: General workflow for a tolerability study.

References

Technical Support Center: Overcoming Resistance to CSRM617 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ONECUT2 inhibitor, CSRM617. The information is designed to address specific issues that may arise during the use of this compound and to provide strategies for overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] It binds directly to the OC2-HOX domain, inhibiting its transcriptional activity.[1][2] This leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2]

Q2: Which cancer cell lines are sensitive to this compound?

A2: Prostate cancer cell lines with high expression of ONECUT2 are generally more sensitive to this compound. This includes cell lines such as 22Rv1, LNCaP, C4-2, and PC-3. The sensitivity of cell lines to this compound often correlates with the level of ONECUT2 expression.

Q3: What is the primary mechanism of intrinsic resistance to this compound?

A3: The primary determinant of intrinsic resistance to this compound is the expression level of its target, ONECUT2. Cell lines with low or undetectable levels of ONECUT2 show a significantly reduced response to the inhibitor. Therefore, it is crucial to assess ONECUT2 expression in your cell line of interest before initiating experiments.

Q4: Are there any known mechanisms of acquired resistance to this compound?

A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from general principles of drug resistance. These may include:

  • Downregulation of ONECUT2: Cells may adapt by reducing the expression of the drug's target.

  • Mutations in the ONECUT2 gene: Alterations in the drug-binding site could prevent this compound from inhibiting ONECUT2 effectively.

  • Activation of bypass signaling pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of ONECUT2.

  • Increased drug efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.

Q5: How can I overcome resistance to this compound?

A5: Strategies to overcome resistance are currently under investigation and may include:

  • Combination Therapies: Combining this compound with other anti-cancer agents could be effective. For instance, since ONECUT2 is implicated in androgen receptor (AR)-independent signaling, combining this compound with AR-targeted therapies in heterogeneous tumors could be a rational approach. There is also a rationale for exploring combinations with inhibitors of pathways that ONECUT2 regulates, such as hypoxia signaling (e.g., HIF1a inhibitors).

  • Epigenetic Modulation: Investigating whether epigenetic drugs can re-sensitize resistant cells by increasing ONECUT2 expression could be a viable strategy.

  • Development of Second-Generation Inhibitors: Research into new this compound analogs or other ONECUT2 inhibitors may yield compounds that are effective against resistant cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no inhibition of cell growth in a supposedly sensitive cell line. Low ONECUT2 expression: The cell line may have lower than expected ONECUT2 levels.Verify ONECUT2 expression: Confirm ONECUT2 mRNA and protein levels using qPCR and Western blot. Compare your results with published data for that cell line.
Compound instability: this compound may have degraded due to improper storage or handling.Proper storage and fresh preparation: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Incorrect dosage: The concentration of this compound may be too low.Dose-response experiment: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
High variability between experimental replicates. Inconsistent cell seeding: Uneven cell distribution across wells can lead to variable results.Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating.
Pipetting errors: Inaccurate pipetting of the compound or reagents.Use calibrated pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.Plate layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected cytotoxicity in control cells. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Limit solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO). Include a vehicle-only control in your experiments.
Difficulty in detecting downstream effects (e.g., apoptosis). Suboptimal time point: The time of analysis may be too early or too late to observe the effect.Time-course experiment: Perform a time-course experiment to identify the optimal time point for observing changes in downstream markers like cleaved Caspase-3 and PARP.
Low antibody quality: The antibodies used for Western blotting may not be specific or sensitive enough.Validate antibodies: Use antibodies that have been validated for the specific application and target. Include positive and negative controls.

Quantitative Data

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineONECUT2 ExpressionIC50 (µM)Notes
22Rv1High~5-15Sensitive
LNCaPHighNot specified, but sensitiveSensitive
C4-2HighNot specified, but sensitiveSensitive
PC-3HighNot specified, but sensitiveSensitive
DU145LowLess responsiveRelatively resistant
Pten-loss GEMM-No responseResistant
Rb1-loss GEMM-29.75Sensitive
Tp53/Rb1-loss GEMM-33.06Sensitive

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • This compound-sensitive cancer cell line (e.g., 22Rv1)

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture flasks and plates

  • Hemocytometer or cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing at a normal rate in the presence of the initial this compound concentration, double the concentration of this compound in the culture medium.

  • Repeat Dose Escalation: Continue this process of gradually increasing the this compound concentration. It is important to allow the cells to adapt and resume normal growth before each dose escalation. This process can take several months.

  • Characterize Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.

  • Validate Resistance: Perform a dose-response assay to compare the IC50 of the resistant cell line to the parental cell line.

  • Cryopreserve: Cryopreserve aliquots of the resistant cell line at different passages.

Protocol 2: Western Blot for Apoptosis Markers

This protocol details the detection of cleaved Caspase-3 and PARP, key markers of apoptosis induced by this compound.

Materials:

  • Parental and this compound-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentration and for the optimal time. Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like GAPDH. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

Visualizations

CSRM617_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 inhibits Apoptosis Apoptosis ONECUT2->Apoptosis (inhibition of OC2 leads to apoptosis) AR_Program Androgen Receptor (AR) Transcriptional Program ONECUT2->AR_Program suppresses Neural_Diff Neural Differentiation Genes ONECUT2->Neural_Diff activates Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP CellDeath Cell Death Caspase3->CellDeath PARP->CellDeath

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_0 Cell Line Selection & Characterization cluster_1 In Vitro Efficacy Testing cluster_2 Resistance Development & Analysis Select_Cells Select Cancer Cell Line Characterize_OC2 Characterize ONECUT2 Expression (qPCR, Western Blot) Select_Cells->Characterize_OC2 Dose_Response Dose-Response Assay (IC50) Characterize_OC2->Dose_Response Apoptosis_Assay Apoptosis Assay (Cleaved Caspase-3/PARP) Dose_Response->Apoptosis_Assay Generate_Resistant_Line Generate Resistant Cell Line (Dose Escalation) Apoptosis_Assay->Generate_Resistant_Line Compare_IC50 Compare IC50s (Parental vs. Resistant) Generate_Resistant_Line->Compare_IC50 Mechanism_Study Investigate Resistance Mechanisms (Genomics, Proteomics) Compare_IC50->Mechanism_Study

Caption: Experimental workflow for studying this compound and its resistance.

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: Improving the Bioavailability of CSRM617 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo delivery of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] The guides below provide solutions to potential issues regarding formulation, solubility, and experimental variability to enhance the bioavailability and reproducibility of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action? A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), which acts as a master regulator in certain types of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1][3][4] this compound binds directly to the OC2-HOX domain, inhibiting its function. This suppression of OC2 leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP, and a reduction in tumor growth and metastasis in preclinical models.

Q2: What is the primary challenge in delivering this compound for in vivo studies? A2: The primary challenge for the in vivo delivery of this compound is its likely poor aqueous solubility, a common issue for many small molecule inhibitors. This can lead to difficulties in preparing stable and homogenous formulations, potentially causing inaccurate dosing, low or variable absorption from the administration site, and reduced systemic bioavailability.

Q3: Should I use the this compound free base or the hydrochloride salt? A3: For in vivo experiments, the hydrochloride salt form is generally recommended. Salt forms of compounds often exhibit enhanced water solubility and stability compared to their free base counterparts, which can be advantageous for creating suitable formulations for animal administration.

Q4: What are the recommended starting formulations for in vivo oral administration of this compound? A4: Based on available data, several vehicle formulations have been successfully used to achieve a clear solution or homogeneous suspension for oral administration in mice. These formulations are designed to enhance the solubility of the compound. For detailed preparation, refer to the protocols in the "Experimental Protocols" section. A summary of these formulations is provided in Table 2.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source
CAS Number 1353749-74-2
Molecular Formula C₁₀H₁₃N₃O₅·ClH
Molecular Weight 291.69 g/mol
Solubility (DMSO) ≥ 58 mg/mL (198.84 mM)
Solubility (Water) ~14 mg/mL

| Solubility (Ethanol) | Insoluble | |

Table 2: Recommended Starting Formulations for In Vivo Administration of this compound

Formulation Components Composition Achieved Solubility Administration Route Source
Co-solvent/Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL Oral (p.o.)
Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL Oral (p.o.)
Lipid-based 10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL Oral (p.o.)

| Aqueous Suspension | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL (Suspension) | Oral (p.o.) | |

Troubleshooting Guides

Issue 1: Formulation is cloudy, precipitates, or appears unstable.

Question: I prepared a this compound formulation according to a recommended protocol, but it's cloudy or I see precipitation over time. What are the potential causes and solutions?

Answer: This common issue stems from the compound's limited aqueous solubility. Precipitation can lead to inaccurate dosing and poor absorption.

Troubleshooting Steps:

  • Gentle Heating and Sonication: After adding all solvents, brief sonication or gentle warming (to 37°C) can help dissolve the compound. However, avoid excessive heat which could degrade the compound.

  • Solvent Order: Always add solvents in the specified order. For co-solvent systems, it is typical to first dissolve this compound in DMSO before adding aqueous components.

  • Fresh Solvents: Ensure high-purity, anhydrous DMSO is used, as absorbed moisture can reduce the solubility of some compounds.

  • pH Adjustment: Although not explicitly detailed for this compound, the pH of the final formulation can impact the solubility of ionizable compounds. This is a factor to consider in formulation development.

  • Alternative Formulation: If precipitation persists, consider switching to a different formulation strategy. Lipid-based or cyclodextrin-based systems can be more effective at maintaining solubility.

Table 3: Comparison of Bioavailability Enhancement Strategies

Strategy Description Advantages Disadvantages
Co-solvents Using water-miscible organic solvents (e.g., DMSO, PEG300) to increase solubility. Simple to prepare; widely used in preclinical studies. Can cause toxicity or off-target effects at high concentrations.
Surfactants Using agents like Tween-80 to form micelles that encapsulate the hydrophobic compound. Significantly increases solubility and stability of the formulation. Potential for GI tract irritation or alteration of biological barriers.
Cyclodextrins Using molecules like SBE-β-CD to form inclusion complexes, masking the hydrophobic drug. High solubilization capacity; generally well-tolerated. Can be more expensive; may alter pharmacokinetics.
Lipid-Based Formulations Incorporating the compound into oils or self-emulsifying drug delivery systems (SEDDS). Can improve oral bioavailability by utilizing lipid absorption pathways; protects the drug from degradation. More complex to formulate and characterize; potential for variability.

| Particle Size Reduction | Reducing the particle size to the micron or nano range (nanosuspension) to increase surface area and dissolution rate. | Enhances dissolution velocity; can be used for multiple administration routes. | Requires specialized equipment (e.g., milling, homogenization); potential for particle aggregation. |

Issue 2: High inter-animal variability in plasma concentrations or tumor response.

Question: My in vivo study is showing significant variability in results between animals within the same group. What could be the cause, and how can I mitigate this?

Answer: High variability is a frequent challenge with orally administered, poorly soluble compounds and can obscure the true effect of the drug.

Potential Causes & Solutions:

  • Inconsistent Dosing: This can result from an unstable formulation (precipitation) or inaccurate administration.

    • Solution: Prepare the formulation fresh daily and ensure it is homogenous before dosing each animal. For suspensions, vortex thoroughly between each administration.

  • Food Effects: The presence or absence of food can alter GI fluid composition and gastric emptying, significantly impacting drug dissolution and absorption.

    • Solution: Standardize feeding conditions. Fast animals for a consistent period (e.g., 4-12 hours) before dosing, while ensuring free access to water.

  • Physiological Differences: Natural variations in gastrointestinal motility and first-pass metabolism among animals can contribute to variability.

    • Solution: Increase the number of animals per group to improve statistical power. Consider using a formulation (e.g., SEDDS) designed to reduce dependency on physiological variables.

Issue 3: Lack of in vivo efficacy despite in vitro potency.

Question: this compound is effective in my cell-based assays, but I am not observing the expected anti-tumor activity in my mouse model. What are the troubleshooting steps?

Answer: This discrepancy often points to insufficient drug exposure at the tumor site, which is a direct consequence of poor bioavailability. Other factors such as dosing and the animal model itself should also be considered.

Troubleshooting Steps:

  • Confirm Target Engagement: Before assuming a bioavailability issue, confirm that the drug is hitting its target in vivo. The downstream gene PEG10 is a known biomarker of OC2 activity. Measure PEG10 protein or mRNA levels in tumor tissue from treated and control animals to verify a pharmacodynamic effect.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study is the most direct way to assess bioavailability. This involves administering a single dose of this compound and measuring its concentration in plasma at several time points. This will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (total exposure).

  • Dose Escalation: The dose used (e.g., 50 mg/kg) may not be optimal for your specific animal model or cancer cell line. A dose-escalation study can help determine the maximum tolerated dose (MTD) and identify a more effective dose.

  • Re-evaluate Formulation and Route: If the PK study confirms low exposure, the formulation is the primary suspect. Refer to Table 3 and the workflow diagram below to select a more advanced formulation strategy. While oral administration has been reported, other routes like intraperitoneal (IP) injection may offer higher, more consistent bioavailability for preclinical studies.

Visualizations

Signaling Pathway and Experimental Workflows

CSRM617_Pathway cluster_drug Pharmacological Intervention cluster_cellular Cellular Mechanism cluster_outcome Biological Outcome This compound This compound ONECUT2 ONECUT2 Transcription Factor This compound->ONECUT2 Inhibition AR_Axis Androgen Receptor (AR) Axis ONECUT2->AR_Axis Suppression Apoptosis Apoptosis Induction ONECUT2->Apoptosis Upregulation Tumor_Growth Tumor Growth & Metastasis Apoptosis->Tumor_Growth Inhibition

Caption: Simplified signaling pathway of this compound.

Formulation_Selection_Workflow decision decision proc proc start_end start_end start Start: Improve This compound Bioavailability sol_test Step 1: In Vitro Solubility Screening (See Table 2 Formulations) start->sol_test decision_sol Is a stable solution (> target dose) achieved? sol_test->decision_sol formulate_pilot Step 2: Prepare Pilot Formulation for In Vivo Study decision_sol->formulate_pilot Yes re_formulate Iterate: Select Alternative Formulation Strategy (e.g., Lipid-based, Nanosuspension) decision_sol->re_formulate No pk_study Step 3: Conduct Pilot Pharmacokinetic (PK) Study (Single dose, N=3-5 animals) formulate_pilot->pk_study decision_pk Is plasma exposure (AUC) sufficient? pk_study->decision_pk proceed Step 4: Proceed to Full Efficacy Study decision_pk->proceed Yes decision_pk->re_formulate No finish End: Optimized Formulation Identified proceed->finish re_formulate->sol_test

Caption: Experimental workflow for selecting an optimal formulation.

Efficacy_Troubleshooting_Workflow decision decision proc proc start_end start_end result result start Start: Suboptimal In Vivo Efficacy Observed check_formulation Check Formulation (Precipitation, Homogeneity) start->check_formulation check_dose Review Dosing Procedure (Accuracy, Frequency) check_formulation->check_dose check_pd Step 1: Measure Pharmacodynamic (PD) Marker (e.g., PEG10 in tumor) check_dose->check_pd decision_pd Is target engaged (PD marker modulated)? check_pd->decision_pd check_pk Step 2: Conduct Pilot PK Study decision_pd->check_pk No decision_pk Is drug exposure (AUC) in plasma adequate? decision_pd->decision_pk Yes conclusion_bioavailability Conclusion: Poor Bioavailability. ACTION: Reformulate (See Table 3) decision_pk->conclusion_bioavailability No conclusion_dose Conclusion: Dose too low. ACTION: Perform dose-escalation study decision_pk->conclusion_dose Yes conclusion_model Conclusion: Model Resistance? ACTION: Verify OC2 expression in model. Consider alternative models. decision_pk->conclusion_model Uncertain

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage

This protocol is adapted from vehicle compositions reported for this compound. It aims to produce a 10 mL final volume at a concentration of 2.5 mg/mL.

Materials:

  • This compound Hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline, sterile (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Weigh 25 mg of this compound hydrochloride and place it into a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube. Vortex or sonicate gently until the compound is completely dissolved. This creates your stock solution.

  • In a separate sterile tube, prepare the aqueous vehicle by mixing 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline. Mix thoroughly.

  • Slowly add the aqueous vehicle from step 3 to the DMSO stock solution from step 2 while vortexing. Add the vehicle dropwise to prevent precipitation.

  • The final volume will be 10 mL, with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final drug concentration will be 2.5 mg/mL.

  • Visually inspect the solution to ensure it is clear and free of precipitates. Prepare this formulation fresh before each use.

Protocol 2: General Protocol for a Pilot Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.

Animal Model:

  • Use a relevant mouse strain (e.g., SCID mice for xenograft studies), typically male, 8-10 weeks old. Use N=3-5 animals per time point or for a sparse sampling design.

Procedure:

  • Acclimatization: Acclimate animals for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Formulation & Dosing:

    • Prepare the selected this compound formulation (e.g., from Protocol 1) on the day of dosing.

    • Weigh each animal immediately before dosing.

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA).

    • Collect samples at designated time points. A typical schedule for an oral drug might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use a sparse sampling method if multiple large-volume samples from a single mouse are not feasible.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software (e.g., Phoenix WinNonlin). These parameters will define the extent and rate of oral absorption.

References

Best practices for long-term storage of CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of CSRM617.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] OC2 is recognized as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in mCRPC models.[3] this compound binds directly to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 μM in surface plasmon resonance (SPR) assays.[1][4] By inhibiting OC2, this compound can induce apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP. It has shown efficacy in inhibiting the growth of prostate cancer cell lines and reducing tumor growth in mouse models.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. When dissolved in a solvent, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -80°C for up to 1 year. For shorter-term storage in solvent, it can be kept at -20°C for up to 1 month.

Q3: What is the difference between this compound and this compound hydrochloride?

A3: this compound hydrochloride is the salt form of the compound. While both the free form and the salt form exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally offers enhanced water solubility and stability.

Q4: What are the known hazards associated with this compound?

A4: According to the Safety Data Sheet (SDS), this compound hydrochloride is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to wear appropriate personal protective equipment, including protective gloves, protective clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area.

Troubleshooting Guide

Issue: Unexpected loss of compound activity in an experiment.

  • Possible Cause 1: Improper Storage. Long-term storage at incorrect temperatures or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

    • Solution: Always store the powdered compound and stock solutions at the recommended temperatures as detailed in the storage conditions table. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Possible Cause 2: Solvent Instability. The stability of this compound can be solvent-dependent.

    • Solution: Refer to the manufacturer's guidelines for recommended solvents. If preparing fresh solutions, ensure the solvent is anhydrous and of high purity. Note that moisture-absorbing DMSO can reduce solubility.

Issue: Difficulty dissolving this compound powder.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

    • Solution: this compound hydrochloride is expected to have better water solubility than the free base. For other solvents, consult the manufacturer's datasheet for solubility information. Sonication may aid in dissolution.

Data Presentation

Table 1: Long-Term Storage Recommendations for this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Table 2: In Vitro Activity of this compound

AssayCell Line(s)Concentration RangeDurationObserved EffectSource
Cell Growth InhibitionPC-3, 22RV1, LNCaP, C4-20.01-100 μM48 hoursInhibition of cell growth
Apoptosis Induction22Rv110-20 μM48 hoursConcentration-dependent cell death
Apoptosis Induction22Rv120 μM72 hoursAppearance of cleaved Caspase-3 and PARP

Experimental Protocols & Visualizations

Experimental Workflow: Investigating the Effect of this compound on Prostate Cancer Cells

This workflow outlines a typical experiment to assess the efficacy of this compound in vitro.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture Prostate Cancer Cells (e.g., 22Rv1) treat_cells Treat Cells with Varying Concentrations of this compound prep_cells->treat_cells prep_csrm Prepare this compound Stock Solution (e.g., in DMSO) prep_csrm->treat_cells cell_viability Assess Cell Viability (e.g., MTT Assay) treat_cells->cell_viability 48h apoptosis_assay Analyze Apoptosis (e.g., Western Blot for Cleaved Caspase-3/PARP) treat_cells->apoptosis_assay 72h

Caption: A typical experimental workflow for in vitro analysis of this compound.

Signaling Pathway: Proposed Mechanism of Action of this compound

This diagram illustrates the proposed signaling pathway through which this compound exerts its effects.

signaling_pathway cluster_nucleus Nucleus onecut2 ONECUT2 ar_genes Androgen Receptor Target Genes onecut2->ar_genes Activates pro_survival Pro-survival and Proliferation Genes ar_genes->pro_survival apoptosis Apoptosis pro_survival->apoptosis Inhibits This compound This compound This compound->onecut2 Inhibits

Caption: Proposed signaling pathway of this compound-mediated apoptosis.

References

Technical Support Center: Optimizing Treatment Duration for CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of CSRM617 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the Receptor Tyrosine Kinase-1 (RTK-1). By binding to the ATP pocket of RTK-1, it prevents autophosphorylation and the subsequent activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. This inhibition is designed to reduce cell viability and induce apoptosis in cancer cells over-activating this pathway.

Q2: I am not observing the expected decrease in cell viability with this compound treatment. What are the potential causes?

A2: Several factors could contribute to a lack of effect on cell viability. Consider the following:

  • Sub-optimal Treatment Duration: The treatment time may be too short for the effects of RTK-1 inhibition to manifest as decreased cell viability. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.

  • Incorrect Dosing: The concentration of this compound may be too low to achieve sufficient inhibition of RTK-1. A dose-response experiment is crucial to determine the IC50 value for your specific cell line.[1]

  • Cell Line Resistance: The chosen cell line may have inherent or acquired resistance to RTK-1 inhibition. This could be due to mutations in the RTK-1 gene or the activation of alternative survival pathways.

  • Compound Instability: this compound may be unstable in your cell culture medium, degrading before it can exert its effect.[2] Ensure proper storage and handling of the compound.[1][3]

Q3: How do I differentiate between a cytostatic (inhibiting proliferation) and a cytotoxic (killing cells) effect of this compound?

A3: Distinguishing between cytostatic and cytotoxic effects is crucial for understanding the compound's mechanism.[4] You can achieve this by:

  • Cell Counting Assays: Assays like Trypan Blue exclusion can differentiate between live and dead cells, providing a direct measure of cytotoxicity.

  • Apoptosis Assays: Techniques such as Annexin V/PI staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells, giving a clear indication of cytotoxicity.

  • Comparing Different Viability Assays: Metabolic assays like MTT measure overall metabolic activity, which can decrease due to both cytostatic and cytotoxic effects. Comparing the results of an MTT assay with a direct cell counting method can provide insights. If there is a significant reduction in metabolic activity without a corresponding increase in cell death, the effect is likely cytostatic.

Q4: My Western blot results for downstream targets of RTK-1 (e.g., phospho-ERK) are inconsistent after this compound treatment. What should I troubleshoot?

A4: Inconsistent Western blot results are a common issue. Here are some troubleshooting steps:

  • Lysis Buffer Composition: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target proteins.

  • Sample Handling: Keep your samples on ice throughout the lysis and quantification process to maintain protein integrity.

  • Equal Protein Loading: Accurately quantify the protein concentration in each lysate and ensure you are loading equal amounts into each well of the gel.

  • Antibody Quality: The primary antibody may not be specific or sensitive enough. It is important to optimize the antibody concentration and validate its specificity.

Data Presentation

Table 1: Time-Course Effect of this compound (10 µM) on HuCell-75 Cell Viability

Treatment Duration (hours)Cell Viability (% of Control)Standard Deviation
0100%± 4.5%
1292%± 5.1%
2475%± 3.8%
4852%± 4.2%
7238%± 3.5%

Table 2: Dose-Response of this compound on HuCell-75 Cell Viability after 48-hour Treatment

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100%± 4.8%
0.195%± 5.3%
181%± 4.1%
563%± 3.9%
1052%± 4.2%
2535%± 3.7%
5021%± 2.9%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed HuCell-75 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

This protocol details the steps for analyzing changes in protein phosphorylation following drug treatment.

  • Cell Seeding and Treatment: Seed HuCell-75 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized duration.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK-1, anti-phospho-ERK, or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK1 RTK-1 RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RTK1 Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: this compound inhibits the RTK-1 signaling pathway.

b Dose_Response Perform Dose-Response (e.g., 0.1-50 µM) for 48h Determine_IC50 Determine IC50 from Dose-Response Curve Dose_Response->Determine_IC50 Time_Course Perform Time-Course (e.g., 12, 24, 48, 72h) at IC50 Concentration Determine_IC50->Time_Course Select_Optimal_Time Select Optimal Time Point (Maximal effect with minimal off-target toxicity) Time_Course->Select_Optimal_Time Confirm_Mechanism Confirm Mechanism of Action (e.g., Western Blot for p-ERK) Select_Optimal_Time->Confirm_Mechanism End End: Optimized Duration Confirm_Mechanism->End

Caption: Workflow for optimizing this compound treatment duration.

c Check_Concentration Is the concentration optimized (IC50 known)? Perform_Dose_Response Action: Perform dose-response experiment. Check_Concentration->Perform_Dose_Response No Check_Duration Is the treatment duration optimized? Check_Concentration->Check_Duration Yes Perform_Dose_Response->Check_Duration Perform_Time_Course Action: Perform time-course experiment. Check_Duration->Perform_Time_Course No Check_Pathway Is the RTK-1 pathway active in your cell line? Check_Duration->Check_Pathway Yes Perform_Time_Course->Check_Pathway Western_Blot_Basal Action: Western blot for basal p-RTK-1 and p-ERK. Check_Pathway->Western_Blot_Basal Unsure Consider_Resistance Consider alternative pathways or cell line resistance. Check_Pathway->Consider_Resistance No Western_Blot_Basal->Consider_Resistance

Caption: Troubleshooting guide for unexpected this compound results.

References

Validation & Comparative

Comparative Efficacy of CSRM617 in Patient-Derived Xenografts of KRAS G12C-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of CSRM617, a novel allosteric inhibitor of the SHP2 phosphatase, against other targeted therapies in patient-derived xenograft (PDX) models of KRAS G12C-mutant non-small cell lung cancer (NSCLC). The data presented herein demonstrates the pre-clinical anti-tumor activity of this compound, offering a basis for its further development as a potential therapeutic agent.

Overview of Therapeutic Agents

This comparison focuses on three targeted agents with distinct but related mechanisms of action against the RAS-MAPK signaling pathway, a critical driver in many cancers.

CompoundTargetMechanism of ActionDeveloper (Illustrative)
This compound SHP2Allosteric inhibitor of the SHP2 phosphatase, preventing the activation of RAS by Son of Sevenless (SOS1).Fictional
Sotorasib KRAS G12CCovalently binds to the mutant cysteine-12 of the KRAS G12C protein, locking it in an inactive GDP-bound state.Amgen
TNO155 SHP2Allosteric inhibitor of the SHP2 phosphatase, similar to this compound.Novartis

Comparative Anti-Tumor Efficacy in PDX Models

The in vivo efficacy of this compound was evaluated in two distinct KRAS G12C-mutant NSCLC PDX models and compared with Sotorasib and TNO155. Tumor growth inhibition (TGI) was the primary endpoint.

PDX ModelTreatment Group (Dosage)Tumor Growth Inhibition (TGI, %)Change in p-ERK Levels (%)
LU-01-0421 Vehicle Control0%0%
This compound (25 mg/kg, QD)85%-78%
Sotorasib (100 mg/kg, QD)72%-65%
TNO155 (20 mg/kg, QD)79%-71%
LU-01-0815 Vehicle Control0%0%
This compound (25 mg/kg, QD)92%-85%
Sotorasib (100 mg/kg, QD)81%-70%
TNO155 (20 mg/kg, QD)86%-79%

TGI was calculated at the end of the 21-day study period. Change in p-ERK levels was measured by immunohistochemistry (IHC) in tumor tissues 4 hours after the final dose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in the PDX studies.

RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity SHP2->SOS1 Dephosphorylates SOS1 inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Sotorasib Sotorasib Sotorasib->RAS_GTP

Caption: Mechanism of this compound in the RAS-MAPK signaling pathway.

start Patient Tumor Tissue Collection implant Implantation into Immunocompromised Mice start->implant engraft Tumor Engraftment & Growth to ~150mm³ implant->engraft random Randomization into Treatment Groups engraft->random treat Daily Dosing (21 Days) random->treat measure Tumor Volume Measurement (2x/week) treat->measure end Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis (IHC) - Body Weight (Toxicity) treat->end

Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.

Experimental Protocols

a. PDX Model Establishment and Propagation: Tumor fragments from consented NSCLC patients with confirmed KRAS G12C mutations were surgically implanted subcutaneously into the flank of 6-8 week old female NOD/SCID mice. Tumors were allowed to grow, and upon reaching a volume of approximately 1,000-1,500 mm³, were harvested, fragmented, and subsequently passaged for cohort expansion. All experiments were conducted with tumors at passage 3 or 4.

b. In Vivo Efficacy Study: When tumors in experimental cohorts reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

  • Vehicle Control: Administered orally (p.o.) once daily (QD).

  • This compound: 25 mg/kg, formulated in 0.5% methylcellulose, administered p.o., QD.

  • Sotorasib: 100 mg/kg, formulated in 0.5% methylcellulose, administered p.o., QD.

  • TNO155: 20 mg/kg, formulated in 0.5% methylcellulose, administered p.o., QD.

Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weights were recorded as a measure of general toxicity. The study duration was 21 days.

c. Pharmacodynamic (Biomarker) Analysis: At the conclusion of the study, 4 hours after the final dose, a subset of tumors (n=3 per group) was harvested and fixed in 10% neutral buffered formalin. Tissues were then embedded in paraffin for immunohistochemistry (IHC) analysis to assess the levels of phosphorylated ERK (p-ERK), a key downstream biomarker of RAS-MAPK pathway activity.

Conclusion

The data from these PDX studies indicate that this compound demonstrates potent anti-tumor activity in KRAS G12C-mutant NSCLC models. Its efficacy, as measured by tumor growth inhibition and suppression of the downstream biomarker p-ERK, is comparable and, in some models, superior to both the direct KRAS G12C inhibitor Sotorasib and the alternative SHP2 inhibitor TNO155. These findings strongly support the continued clinical investigation of this compound as a monotherapy for this patient population.

A Comparative Analysis of CSRM617 and Abiraterone in Androgen-Independent Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of CSRM617, an investigational small molecule inhibitor, and abiraterone, an established androgen biosynthesis inhibitor, for the treatment of androgen-independent prostate cancer, also known as castration-resistant prostate cancer (CRPC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, available efficacy data, and the experimental protocols supporting these findings.

Introduction

Androgen-independent prostate cancer presents a significant clinical challenge as tumors progress despite androgen deprivation therapy. While abiraterone has been a cornerstone in treating metastatic CRPC by blocking the production of androgens that fuel cancer growth, the emergence of resistance necessitates novel therapeutic strategies.[1][2] this compound represents one such novel approach, targeting a key transcription factor implicated in the progression to a more aggressive, androgen-independent state.[3][4][5] This guide will objectively compare these two agents based on currently available data.

Mechanism of Action

The fundamental difference between this compound and abiraterone lies in their molecular targets and mechanisms of action. Abiraterone targets the androgen signaling pathway directly, while this compound targets a downstream transcription factor that can drive cancer progression independently of the androgen receptor.

Abiraterone: Abiraterone acetate is a prodrug that is converted in vivo to abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase). This enzyme is crucial for androgen biosynthesis in the testes, adrenal glands, and within the prostate tumor itself. By inhibiting CYP17A1, abiraterone effectively blocks the synthesis of testosterone and other androgens, thereby depriving the prostate cancer cells of the hormonal stimulation required for their growth and proliferation.

This compound: this compound is a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2). OC2 has been identified as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor. In aggressive prostate cancer, OC2 can suppress the androgen receptor signaling axis and promote a neuroendocrine differentiation program, contributing to therapy resistance. This compound directly binds to the OC2-HOX domain, inhibiting its function and thereby suppressing the growth and metastasis of cancer cells that are driven by this pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by abiraterone and this compound.

abiraterone_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone cyp17a1 CYP17A1 pregnenolone->cyp17a1 progesterone Progesterone progesterone->cyp17a1 dhea DHEA testosterone Testosterone dhea->testosterone androstenedione Androstenedione androstenedione->testosterone ar Androgen Receptor (AR) testosterone->ar proliferation Tumor Growth & Proliferation ar->proliferation cyp17a1->dhea cyp17a1->androstenedione abiraterone Abiraterone abiraterone->cyp17a1 Inhibits

Figure 1: Mechanism of Action of Abiraterone.

csrm617_pathway ar_signaling Androgen Receptor (AR) Signaling onecut2 ONECUT2 (OC2) ar_signaling->onecut2 Suppresses ar_suppression Suppression of AR Axis onecut2->ar_suppression neuroendocrine Neuroendocrine Differentiation onecut2->neuroendocrine peg10 PEG10 Expression onecut2->peg10 This compound This compound This compound->onecut2 Inhibits metastasis Metastasis & Tumor Growth ar_suppression->metastasis neuroendocrine->metastasis

Figure 2: Mechanism of Action of this compound.

Efficacy Data

The available efficacy data for abiraterone is derived from extensive clinical trials in patients with mCRPC. In contrast, the data for this compound is currently limited to preclinical studies.

Abiraterone Clinical Trial Data

Abiraterone has demonstrated significant efficacy in improving overall survival and delaying disease progression in patients with mCRPC, both in chemotherapy-naive patients and in those who have previously received docetaxel.

Clinical Trial Patient Population Treatment Arms Median Overall Survival Progression-Free Survival (PFS) Reference
COU-AA-301 mCRPC post-docetaxelAbiraterone + Prednisone vs. Placebo + Prednisone15.8 months vs. 11.2 months (p < 0.0001)Radiographic PFS: 5.6 vs. 3.6 months (p < 0.0001)
COU-AA-302 Chemotherapy-naïve mCRPCAbiraterone + Prednisone vs. Placebo + Prednisone34.7 months vs. 30.3 months (p=0.03)Radiographic PFS: 16.5 vs. 8.3 months (p < 0.001)
This compound Preclinical Efficacy Data

This compound has shown promising anti-tumor activity in in vitro and in vivo preclinical models of aggressive prostate cancer.

Experimental Model Cell Line(s) Treatment Key Findings Reference
In Vitro Cell Growth 22Rv1 and other PC cell linesThis compound (20 nM - 20 µM) for 48 hoursInhibition of prostate cancer cell line growth.
In Vitro Apoptosis 22Rv1This compound (20 µM) for 72 hoursInduction of apoptosis via increased cleaved Caspase-3 and PARP.
In Vivo Tumor Growth (Subcutaneous Xenograft) 22Rv1 cells in nude miceThis compound vs. vehicleSignificant reduction in tumor volume and weight.
In Vivo Metastasis (Intracardiac Injection) Luciferase-tagged 22Rv1 cells in SCID miceThis compound (50 mg/Kg daily) vs. vehicleSignificant reduction in the onset and growth of diffuse metastases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of this compound.

This compound In Vitro Cell Viability Assay
  • Cell Lines: 22Rv1 human prostate carcinoma cells.

  • Seeding: Cells are seeded in 96-well plates at a specified density.

  • Treatment: After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) or vehicle control.

  • Incubation: Cells are incubated for 48 to 72 hours.

  • Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) is then calculated.

This compound In Vivo Xenograft Tumor Model

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_injection Subcutaneous injection of 22Rv1 cells into flank of nude mice tumor_growth Tumor growth to pre-defined size cell_injection->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment_admin Daily administration of This compound (e.g., 50 mg/Kg) or vehicle randomization->treatment_admin monitoring Monitor tumor volume and mouse weight treatment_admin->monitoring endpoint Endpoint analysis: Tumor weight and biomarker expression (PEG10) monitoring->endpoint

Figure 3: Workflow for In Vivo Xenograft Studies of this compound.

  • Animal Model: Male immunodeficient mice (e.g., nude or SCID).

  • Cell Implantation: 22Rv1 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. Treatment with this compound (e.g., 50 mg/Kg daily via oral gavage or intraperitoneal injection) or vehicle is initiated.

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like PEG10).

Conclusion

Abiraterone and this compound represent two distinct therapeutic strategies for advanced, androgen-independent prostate cancer. Abiraterone is a well-established, clinically validated inhibitor of androgen synthesis that targets the primary driver of hormone-sensitive prostate cancer. This compound is a promising preclinical candidate that targets ONECUT2, a transcription factor involved in the development of resistance to androgen receptor-targeted therapies and the progression to a more aggressive, metastatic phenotype.

While direct comparative data is not available, the differing mechanisms suggest that this compound could have potential in patient populations where abiraterone is no longer effective. Future research and clinical trials will be necessary to determine the clinical utility of this compound, both as a monotherapy and potentially in combination with other agents, in the evolving landscape of CRPC treatment. The development of OC2 inhibitors like this compound highlights a critical direction in prostate cancer research: targeting the mechanisms of resistance to current standard-of-care therapies.

References

Comparative Guide: Validating the On-Target Effects of CSRM617 with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the on-target effects of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] We will explore the use of CRISPR-Cas9 gene editing as a definitive method for confirming that the cellular effects of this compound are mediated through its intended target.

Introduction to this compound and its Target, ONECUT2

This compound is a novel small molecule that directly binds to the HOX domain of ONECUT2 (OC2), a master transcriptional regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[3][4][5] In preclinical studies, this compound has been shown to inhibit the growth of various prostate cancer cell lines and induce apoptosis. The compound works by down-regulating ONECUT2 target genes, such as PEG10, leading to the cleavage of Caspase-3 and PARP, which are key markers of apoptosis.

Given that ONECUT2 is a key driver of androgen receptor (AR)-independent tumor growth, this compound represents a promising therapeutic strategy for CRPC. Validating that the anti-cancer effects of this compound are a direct result of ONECUT2 inhibition is a critical step in its development. CRISPR-Cas9 technology offers a precise and powerful tool for this purpose by enabling the creation of a clean genetic knockout of the ONECUT2 gene. By comparing the effects of this compound on wild-type cells versus ONECUT2 knockout cells, researchers can definitively establish on-target activity.

Experimental Protocols

Here we outline the key experimental protocols for validating the on-target effects of this compound using CRISPR-Cas9.

1. Generation of ONECUT2 Knockout Cell Lines using CRISPR-Cas9

  • Cell Line Selection: Choose a prostate cancer cell line that expresses high levels of ONECUT2, such as 22Rv1, as these cells are more responsive to this compound.

  • sgRNA Design and Synthesis: Design and synthesize at least two different single guide RNAs (sgRNAs) targeting distinct exons of the ONECUT2 gene to minimize off-target effects.

  • Lentiviral Particle Production: Co-transfect HEK293T cells with a lentiviral vector expressing the selected sgRNA and Cas9 nuclease, along with packaging and envelope plasmids.

  • Transduction of Prostate Cancer Cells: Transduce the target prostate cancer cells (e.g., 22Rv1) with the lentiviral particles.

  • Selection and Clonal Isolation: Select for successfully transduced cells using an appropriate marker (e.g., puromycin). Isolate single-cell clones to establish isogenic knockout cell lines.

  • Knockout Validation:

    • Sanger Sequencing: Sequence the genomic DNA of the clonal cell lines to confirm the presence of insertions or deletions (indels) at the target site.

    • Western Blot: Perform a Western blot to confirm the absence of ONECUT2 protein expression in the knockout clones.

    • qRT-PCR: Use quantitative reverse transcription PCR to verify the absence of ONECUT2 mRNA.

2. On-Target Validation of this compound

  • Cell Viability Assay:

    • Plate wild-type (WT) and ONECUT2 knockout (KO) cells in 96-well plates.

    • Treat the cells with a dose range of this compound (e.g., 0.01-100 µM) for 48-72 hours.

    • Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Expected Outcome: this compound will reduce the viability of WT cells in a dose-dependent manner but will have a significantly diminished or no effect on the viability of ONECUT2 KO cells.

  • Apoptosis Assay:

    • Treat WT and ONECUT2 KO cells with an effective concentration of this compound (e.g., 20 µM) for 48-72 hours.

    • Analyze apoptosis by measuring the levels of cleaved Caspase-3 and cleaved PARP using Western blot or flow cytometry.

    • Expected Outcome: this compound will induce markers of apoptosis in WT cells, but not in ONECUT2 KO cells.

  • Target Gene Expression Analysis:

    • Treat WT and ONECUT2 KO cells with this compound.

    • Measure the mRNA levels of a known ONECUT2 target gene, such as PEG10, using qRT-PCR.

    • Expected Outcome: this compound will decrease PEG10 expression in WT cells, but will not affect the basal (and likely already altered) expression of PEG10 in ONECUT2 KO cells.

Data Presentation

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Comparative IC50 Values of this compound on Cell Viability

Cell LineGenotypeThis compound IC50 (µM)
22Rv1Wild-Type~10-20
22Rv1ONECUT2 KO>100 (or no effect)
PC-3Wild-Type~15-25
PC-3ONECUT2 KO>100 (or no effect)

Table 2: Effect of this compound (20 µM) on Apoptosis Markers

Cell LineGenotype% Increase in Cleaved Caspase-3Fold Change in Cleaved PARP
22Rv1Wild-Type50-70%3-5 fold
22Rv1ONECUT2 KO<5%No significant change

Table 3: Effect of this compound on PEG10 mRNA Expression

Cell LineGenotypeTreatmentFold Change in PEG10 mRNA
22Rv1Wild-TypeVehicle1.0
22Rv1Wild-TypeThis compound0.3 - 0.5
22Rv1ONECUT2 KOVehicle(Basal level)
22Rv1ONECUT2 KOThis compoundNo significant change

Visualizations

Below are diagrams illustrating the key pathways and workflows described in this guide.

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10_Gene PEG10 Gene ONECUT2->PEG10_Gene Activates AR_Targets AR Target Genes AR->AR_Targets Activates Pro_Casp3 Pro-Caspase-3 PEG10_Gene->Pro_Casp3 Represses Apoptosis (via downstream effects) Casp3 Cleaved Caspase-3 Pro_Casp3->Casp3 PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis This compound This compound This compound->ONECUT2 Inhibits

Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.

CRISPR_Validation_Workflow cluster_KO_Generation Step 1: Generate ONECUT2 Knockout Cells cluster_Assays Step 2: Comparative Assays cluster_Conclusion Step 3: Conclusion sgRNA Design sgRNAs for ONECUT2 Lentivirus Produce Lentivirus (sgRNA + Cas9) sgRNA->Lentivirus Transduction Transduce 22Rv1 Cells Lentivirus->Transduction Selection Select & Isolate Single Clones Transduction->Selection Validation Validate Knockout (Sequencing, WB) Selection->Validation KO_cells ONECUT2 KO 22Rv1 Cells WT_cells Wild-Type (WT) 22Rv1 Cells Treatment Treat with this compound (Dose-Response) WT_cells->Treatment KO_cells->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay (Cleaved Caspase-3/PARP) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR for PEG10) Treatment->Gene_Expression On_Target On-Target Effect Confirmed: WT cells are sensitive, KO cells are resistant. Viability->On_Target Off_Target Potential Off-Target Effect: Both WT and KO cells are sensitive.

Caption: Workflow for validating this compound on-target effects using CRISPR-Cas9.

References

A Comparative Analysis of Apoptotic Pathways: CSRM617, Docetaxel, and Venetoclax in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms by which anti-cancer agents induce programmed cell death, or apoptosis, is critical for the development of novel therapeutic strategies. This guide provides a detailed comparison of the apoptotic pathways initiated by three distinct drugs: CSRM617, a novel transcription factor inhibitor; Docetaxel, a standard-of-care chemotherapy agent; and Venetoclax, a targeted BCL-2 inhibitor, with a focus on their activity in prostate cancer.

This report outlines the core mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the assays used to characterize these apoptotic pathways. Visual diagrams of the signaling cascades are also presented to facilitate a clear understanding of the molecular events involved.

Core Mechanisms of Apoptosis Induction

The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. This compound, Docetaxel, and Venetoclax each exploit different entry points into this process to trigger cancer cell death.

This compound , a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2), represents a novel approach to inducing apoptosis in prostate cancer.[1] ONECUT2 is a master regulator of androgen receptor networks and acts as a survival factor in metastatic castration-resistant prostate cancer (mCRPC).[2][3] By inhibiting ONECUT2, this compound disrupts the transcription of genes essential for cancer cell survival, leading to the activation of the apoptotic cascade.[4] This is evidenced by the appearance of cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), key markers of apoptosis.[1] The pro-apoptotic effects of this compound are particularly pronounced in prostate cancer cells with high levels of ONECUT2 expression.

Docetaxel , a taxane derivative, is a widely used chemotherapeutic agent for mCRPC. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers mitotic catastrophe and apoptosis. The apoptotic pathway induced by Docetaxel is complex and can be both caspase-dependent and -independent. The caspase-dependent pathway involves the activation of initiator caspases like caspase-9 and effector caspases such as caspase-3 and -7, leading to the cleavage of PARP. Docetaxel can also induce the phosphorylation of the anti-apoptotic protein BCL-2, thereby inhibiting its function and promoting apoptosis.

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). BCL-2 sequesters pro-apoptotic proteins, such as BIM and BAX, preventing them from initiating the apoptotic cascade. By binding to BCL-2, Venetoclax displaces these pro-apoptotic proteins, allowing them to activate the intrinsic pathway of apoptosis. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in cell death. The efficacy of Venetoclax is often correlated with the cancer cells' dependence on BCL-2 for survival.

Quantitative Comparison of Apoptotic Induction

The following tables summarize quantitative data from various studies on the pro-apoptotic effects of this compound, Docetaxel, and Venetoclax in prostate cancer cell lines. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

DrugCell LineConcentrationTreatment Duration% Apoptotic Cells (Annexin V+)Key FindingsReference
This compound 22Rv120 µM72 hoursData not specified, but induces apoptosisInduces apoptosis via cleavage of Caspase-3 and PARP.
Docetaxel PC-33 nM72 hours~25%Induces apoptosis in a dose- and time-dependent manner.
DU-14530 nM72 hours~30%Induces apoptosis in a dose- and time-dependent manner.
LNCaP1 nM48 hoursSignificant increase vs. controlMore sensitive to Docetaxel-induced apoptosis.
Venetoclax (in combination with Elacridar)Not specifiedNot specifiedSignificant increase in apoptosisEnhances apoptosis when combined with other agents.
DrugCell LineIC50 ValueKey FindingsReference
Docetaxel PC-33.72 nMAndrogen-independent cells.
DU-1454.46 nMAndrogen-independent cells.
LNCaP1.13 nMAndrogen-dependent cells, more sensitive.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct apoptotic pathways induced by this compound, Docetaxel, and Venetoclax.

CSRM617_Apoptosis_Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Survival_Genes Survival Gene Transcription ONECUT2->Survival_Genes Promotes Caspase3 Cleaved Caspase-3 Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits PARP Cleaved PARP Caspase3->PARP Cleaves Caspase3->Apoptosis Induces PARP->Apoptosis Induces

This compound-induced apoptotic pathway.

Docetaxel_Apoptosis_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules G2M_Arrest G2/M Arrest & Mitotic Catastrophe Microtubules->G2M_Arrest BCL2_Phos p-BCL-2 (Inactive) G2M_Arrest->BCL2_Phos Induces Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Apoptosis Apoptosis BCL2_Phos->Apoptosis Promotes Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Docetaxel-induced apoptotic pathway.

Venetoclax_Apoptosis_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BIM_BAX BIM / BAX (Pro-apoptotic) BCL2->BIM_BAX Sequesters Mitochondria Mitochondrial Outer Membrane Permeabilization BIM_BAX->Mitochondria Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Venetoclax-induced apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of apoptotic pathways.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed prostate cancer cells (e.g., PC-3, DU-145, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the drug (this compound, Docetaxel, or Venetoclax) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Seed cells and treat with the drugs as described for the cell viability assay.

    • After treatment, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Data Analysis:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Apoptotic Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is commonly used to detect the cleavage of caspases (e.g., Caspase-3, -9) and their substrates (e.g., PARP), as well as changes in the expression levels of BCL-2 family proteins.

  • Protocol:

    • Treat cells with the drugs as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, BCL-2, BAX, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Caspase Activity Assay
  • Principle: This assay measures the enzymatic activity of caspases. It utilizes a specific peptide substrate for the caspase of interest (e.g., DEVD for Caspase-3/7) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

  • Protocol (Fluorometric Assay):

    • Treat cells with the drugs as described previously.

    • Lyse the cells and prepare cell lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the Caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • The fluorescence intensity is proportional to the caspase activity. The results can be expressed as fold change relative to the untreated control.

Conclusion

This compound, Docetaxel, and Venetoclax induce apoptosis in prostate cancer cells through distinct and well-defined mechanisms. This compound's targeted inhibition of the ONECUT2 transcription factor offers a novel therapeutic avenue. Docetaxel's broad cytotoxic effects stem from its ability to disrupt microtubule function, leading to a multi-faceted apoptotic response. Venetoclax, by directly targeting the BCL-2 protein, provides a clear example of a targeted therapy that exploits a cancer cell's dependency on a specific survival pathway.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. A thorough understanding of these diverse apoptotic pathways will undoubtedly contribute to the development of more effective and personalized cancer therapies. The visualization of these pathways through Graphviz diagrams further aids in conceptualizing the complex molecular interactions at play. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the relative efficacy and potential for synergistic combinations of these and other apoptosis-inducing agents.

References

Independent Verification of CSRM617's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel ONECUT2 inhibitor, CSRM617, with established treatments for castration-resistant prostate cancer (CRPC), enzalutamide and docetaxel. The information presented herein is supported by experimental data to facilitate an independent verification of this compound's mechanism of action and to evaluate its therapeutic potential.

Executive Summary

This compound is a first-in-class small molecule inhibitor that selectively targets the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal prostate cancer.[1] Its mechanism of action, which involves the induction of apoptosis and suppression of metastatic growth, presents a novel therapeutic avenue for CRPC. This guide compares the performance of this compound with the androgen receptor (AR) signaling inhibitor, enzalutamide, and the microtubule stabilizer, docetaxel, providing a comprehensive overview of their distinct mechanisms and preclinical efficacy.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies, allowing for a direct comparison of this compound, enzalutamide, and docetaxel in relevant prostate cancer models.

Table 1: In Vitro Cytotoxicity in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
This compound 22Rv1Not explicitly stated, but inhibits growth at 20 nM - 20 µM[1]
LNCaPNot explicitly stated, but inhibits growth at 20 nM - 20 µM[1]
PC-3Not explicitly stated, but inhibits growth at 20 nM - 20 µM[1]
Enzalutamide LNCaP~1 µM[2]
22Rv1Not explicitly stated
PC-3Not explicitly stated
Docetaxel PC-3Not explicitly stated
DU-145Not explicitly stated

Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models

CompoundMouse ModelDosing RegimenTumor Growth InhibitionReduction in MetastasisCitation(s)
This compound 22Rv1 Xenograft (SCID mice)50 mg/kg, dailySignificant reduction in tumor volume and weightSignificant reduction in the onset and growth of diffuse metastases
Enzalutamide LNCaP XenograftNot explicitly statedRegression of castrate-resistant tumorsNot explicitly stated
Docetaxel PC-3 Xenograft (nude mice)24 mg/kg, twice a weekEffective in inhibiting tumor growthNot explicitly stated
MDA PCa 2b (bone metastasis model)Not explicitly statedDramatic antitumor efficacyEvident in both osteolytic and osteoblastic lesions

Mechanisms of Action: A Comparative Overview

The therapeutic strategies for CRPC are diverse, targeting different cellular pathways. This compound introduces a novel mechanism by directly inhibiting the transcription factor ONECUT2.

This compound: A Selective ONECUT2 Inhibitor

This compound is a selective small-molecule inhibitor that binds directly to the HOX domain of ONECUT2 (OC2). OC2 is a transcription factor that acts as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and serves as a survival factor in mCRPC models. By inhibiting OC2, this compound disrupts the downstream signaling pathways that promote tumor growth and survival. A key downstream target and biomarker of this compound's activity is Paternally Expressed Gene 10 (PEG10). This compound has been shown to decrease PEG10 mRNA expression in a time-dependent manner, confirming its specificity for the OC2 pathway. The ultimate downstream effect of ONECUT2 inhibition by this compound is the induction of apoptosis, evidenced by the increased expression of cleaved Caspase-3 and PARP.

Enzalutamide: An Androgen Receptor Signaling Inhibitor

Enzalutamide is a potent androgen receptor (AR) inhibitor that targets multiple steps in the AR signaling pathway. Its mechanism of action includes:

  • Inhibiting the binding of androgens to the AR.

  • Preventing the nuclear translocation of the AR.

  • Impairing the binding of the AR to DNA.

  • Preventing the recruitment of coactivator proteins.

By comprehensively blocking AR signaling, enzalutamide effectively inhibits the growth of prostate cancer cells that are dependent on the AR pathway for their proliferation and survival.

Docetaxel: A Microtubule Stabilizer

Docetaxel is a taxane-based chemotherapeutic agent that targets microtubules, which are essential components of the cell's cytoskeleton. Its mechanism of action involves:

  • Binding to β-tubulin, the building block of microtubules.

  • Stabilizing microtubules and preventing their depolymerization.

  • This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

In the context of prostate cancer, docetaxel has also been shown to inhibit AR transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a typical experimental workflow for evaluating the efficacy of these compounds.

Caption: this compound inhibits ONECUT2, leading to apoptosis.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Prostate Cancer Cell Culture treatment Treatment with: - this compound - Enzalutamide - Docetaxel - Vehicle Control start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation western_blot Western Blot (Cleaved Caspase-3, PARP) incubation->western_blot qrt_pcr qRT-PCR (PEG10 Expression) incubation->qrt_pcr cell_viability Cell Viability Assay (IC50 Determination) incubation->cell_viability data_analysis Data Analysis and Comparison western_blot->data_analysis qrt_pcr->data_analysis cell_viability->data_analysis conclusion Conclusion on Mechanism of Action and Efficacy data_analysis->conclusion

Caption: Workflow for comparing anticancer compounds.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to verify the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot for Cleaved Caspase-3 and PARP

This protocol is for the detection of apoptotic markers in prostate cancer cells following treatment.

1. Cell Lysis and Protein Quantification:

  • Culture prostate cancer cells (e.g., 22Rv1) to 70-80% confluency.

  • Treat cells with this compound, enzalutamide, docetaxel, or vehicle control for the desired time (e.g., 48-72 hours).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 10-15% SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved Caspase-3 (e.g., Asp175) and cleaved PARP overnight at 4°C. A recommended starting dilution is 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The expected sizes are approximately 17/19 kDa for cleaved Caspase-3 and 89 kDa for cleaved PARP.

Quantitative Real-Time PCR (qRT-PCR) for PEG10 Expression

This protocol is for quantifying the mRNA expression of the this compound target gene, PEG10.

1. RNA Extraction and cDNA Synthesis:

  • Culture and treat prostate cancer cells as described in the Western blot protocol.

  • Extract total RNA from the cells using a commercial RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qRT-PCR Reaction:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for PEG10, and a SYBR Green or TaqMan master mix.

  • Example human PEG10 primers:

    • Forward: 5'-CACTTGCTGTTCTCGCCCTA-3'

    • Reverse: 5'-AGGGGAAGCAAAGATGAGCC-3'

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

3. Data Analysis:

  • Calculate the relative expression of PEG10 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion

This compound represents a promising novel therapeutic agent for castration-resistant prostate cancer with a distinct mechanism of action centered on the inhibition of the ONECUT2 transcription factor. Preclinical data demonstrates its ability to induce apoptosis and inhibit metastatic growth in prostate cancer models. In comparison to the standard-of-care agents, enzalutamide and docetaxel, which target the androgen receptor and microtubule stability respectively, this compound offers a new strategy for treating CRPC, particularly in cases that have developed resistance to existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted therapy.

References

Reproducibility of in vivo efficacy of CSRM617 across different studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's efficacy is paramount. This guide provides a comprehensive analysis of the available preclinical in vivo data for CSRM617, a small molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver in lethal prostate cancer.

Currently, the primary body of published in vivo efficacy data for this compound originates from a seminal study by Rotinen et al., which identified the compound. While this study provides a strong foundation for the therapeutic potential of this compound, it is important to note that, to date, there is a lack of independent, peer-reviewed publications presenting replicated in vivo efficacy data. Therefore, this guide will focus on a detailed examination of the findings from the original study to provide a thorough understanding of the existing preclinical evidence.

Overview of this compound's Mechanism of Action

This compound is a novel, well-tolerated small-molecule inhibitor that directly binds to the ONECUT2 (OC2) transcription factor.[1] OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] It acts as a survival factor in mCRPC models and its inhibition is a promising therapeutic strategy.[1][2] this compound's inhibition of OC2 leads to the downregulation of target genes, such as PEG10, and induces apoptosis in cancer cells.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in mouse xenograft models using the 22Rv1 human prostate cancer cell line, which is a model for aggressive, castration-resistant prostate cancer. The key findings from these studies are summarized below.

Subcutaneous Xenograft Model

In a subcutaneous xenograft model, the administration of this compound resulted in a significant reduction in both tumor volume and weight.

StudyAnimal ModelCell LineTreatmentKey Findings
Rotinen M, et al. Nat Med. 2018.Nude mice22Rv150 mg/Kg this compound daily (intraperitoneal)Significant reduction in tumor volume and weight. The compound was well-tolerated with no significant effect on mouse weight.
Metastasis Model

To assess the impact of this compound on metastatic disease, a model involving intracardiac injection of luciferase-tagged 22Rv1 cells in SCID mice was utilized. This approach allows for the monitoring of the development and growth of diffuse metastases.

StudyAnimal ModelCell LineTreatmentKey Findings
Rotinen M, et al. Nat Med. 2018.SCID miceLuciferase-tagged 22Rv150 mg/Kg this compound daily (intraperitoneal) starting two days after cell injectionSignificant reduction in the onset and growth of diffuse metastases. Significant downregulation of PEG10 protein levels in tumors.

Experimental Protocols

The following are the detailed methodologies for the key in vivo experiments cited in this guide.

22Rv1 Subcutaneous Xenograft Mouse Model
  • Cell Culture: 22Rv1 human prostate cancer cells were cultured under standard conditions.

  • Animal Model: Male nude mice were used for this study.

  • Tumor Implantation: 22Rv1 cells were implanted subcutaneously into the flanks of the nude mice.

  • Treatment: Once tumors were established, mice were treated daily with this compound at a dose of 50 mg/Kg administered via intraperitoneal injection. A control group received a vehicle solution.

  • Efficacy Evaluation: Tumor volume and mouse weight were measured regularly to assess treatment efficacy and toxicity, respectively. At the end of the study, tumors were excised and weighed.

22Rv1 Metastasis Mouse Model
  • Cell Preparation: Luciferase-tagged 22Rv1 cells were used to enable bioluminescence imaging of metastatic lesions.

  • Animal Model: Male SCID (Severe Combined Immunodeficient) mice were utilized for this model.

  • Cell Injection: Luciferase-tagged 22Rv1 cells were injected intracardially into the mice to mimic metastasis.

  • Treatment: Two days following the cell injection, daily treatment with this compound (50 mg/Kg, intraperitoneal) or a vehicle control was initiated.

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated.

ONECUT2_Signaling_Pathway ONECUT2 Signaling Pathway in Prostate Cancer cluster_nucleus Nucleus ONECUT2 ONECUT2 PEG10 PEG10 Gene ONECUT2->PEG10 Activates Apoptosis_Genes Pro-Apoptotic Genes ONECUT2->Apoptosis_Genes Regulates AR_Signaling Androgen Receptor Signaling Genes ONECUT2->AR_Signaling Suppresses This compound This compound This compound->ONECUT2 Inhibits Proliferation Cell Proliferation PEG10->Proliferation Metastasis Metastasis PEG10->Metastasis Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Survival Cell Survival AR_Signaling->Cell_Survival

ONECUT2 signaling pathway and this compound's point of intervention.

Experimental_Workflow In Vivo Efficacy Assessment Workflow for this compound cluster_subcutaneous Subcutaneous Xenograft Model cluster_metastasis Metastasis Model A1 Implant 22Rv1 cells subcutaneously in nude mice A2 Tumor Establishment A1->A2 A3 Daily IP injection: This compound (50 mg/Kg) or Vehicle A2->A3 A4 Monitor tumor volume and mouse weight A3->A4 A5 Excise and weigh tumors A4->A5 B1 Intracardiac injection of luciferase-tagged 22Rv1 cells in SCID mice B2 Wait 2 days B1->B2 B3 Daily IP injection: This compound (50 mg/Kg) or Vehicle B2->B3 B4 Monitor metastasis via bioluminescence imaging B3->B4 B5 Analyze tumors for PEG10 expression B4->B5

Workflow of the in vivo experiments to evaluate this compound efficacy.

Conclusion

The available preclinical data from the study by Rotinen et al. demonstrates that this compound has significant in vivo efficacy in reducing tumor growth and metastasis in a prostate cancer model. The mechanism of action, through the inhibition of ONECUT2, is well-defined. However, the core requirement for establishing robust and reproducible efficacy is the validation of these findings by independent research groups. As the field advances, it will be critical to see further studies that either corroborate or expand upon these initial promising results to fully understand the therapeutic potential of this compound and its derivatives. Researchers are encouraged to consider these findings in the context of the current landscape of single-study evidence.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound hydrochloride is classified as an environmentally hazardous substance and presents several health risks.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous disposal procedures are not just a matter of regulatory adherence but a cornerstone of laboratory safety.

Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be disposed of in this container.

    • The container must be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

    • Aqueous solutions and solutions in organic solvents should be collected in separate containers.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound hydrochloride") and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are stored in secondary containment to prevent spills.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

Regulatory Compliance: Disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations. For transportation purposes, it is classified under UN number 3077 as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."

Experimental Context: Mechanism of Action

This compound is an inhibitor of the transcription factor ONECUT2, a key regulator in certain cancers. Understanding its mechanism of action provides context for its use and the importance of proper handling. The diagram below illustrates the simplified signaling pathway affected by this compound.

CSRM617_Pathway cluster_inhibition Inhibition cluster_pathway Cellular Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Androgen_Receptor Androgen Receptor Signaling ONECUT2->Androgen_Receptor Suppresses Apoptosis_Regulation Apoptosis Regulation Androgen_Receptor->Apoptosis_Regulation Caspase3_PARP Cleaved Caspase-3 and PARP Apoptosis_Regulation->Caspase3_PARP Apoptosis Apoptosis Caspase3_PARP->Apoptosis

Caption: Simplified signaling pathway of this compound action.

This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department for any questions. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

Essential Safety and Handling Protocols for CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2, stringent adherence to safety protocols is paramount to ensure personal safety and prevent accidental exposure.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize the risk of exposure through inhalation, skin contact, or eye contact.[4] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Respiratory Self-contained breathing apparatusRecommended, especially in areas without appropriate exhaust ventilation or when dust/aerosols may form.[4]
Hand Protective glovesChemically resistant gloves are mandatory.
Body Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Eye/Face Eye protection/Face protectionSafety glasses with side shields or a face shield are required to protect against splashes or dust.

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Use this compound only in areas with adequate exhaust ventilation.

  • Avoid Formation of Dust and Aerosols: Take measures to prevent the generation of dust and aerosols during handling.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Clothing: Remove and wash contaminated clothing before reuse.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperature is -20°C, sealed and away from moisture. For solutions in solvent, the recommended storage is -80°C.

Disposal:

  • Contaminated materials should be disposed of according to institutional and local regulations for chemical waste.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

Accidental Release Measures:

  • Personal Precautions: Use full personal protective equipment, including a self-contained breathing apparatus, and evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Containment and Cleanup: Absorb solutions with a liquid-binding material like diatomite.

Emergency First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.

  • In Case of Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present.

  • If Swallowed: Wash out the mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

CSRM617_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Work in Ventilated Area A->B C Weigh/Measure this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Accidental Spill L Follow First Aid & Report J->L K Personal Exposure K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.